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  • Product: 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine
  • CAS: 1015845-94-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine: Structure, Properties, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide del...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide delves into the specifics of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, a molecule of significant interest in contemporary drug discovery. While direct comprehensive literature on this exact molecule is emerging, this document constructs a robust technical profile by integrating established principles of pyrazole chemistry, data from closely related analogues, and the broader biological context of 5-aminopyrazole scaffolds. We will explore its molecular structure, predict its physicochemical and spectroscopic properties, outline a plausible and efficient synthetic pathway, and discuss its potential as a therapeutic agent, particularly in oncology and inflammatory diseases. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this promising compound.

The Strategic Importance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in drug design, forming the core of numerous biologically active compounds.[1] Its value stems from its unique electronic properties and its ability to form multiple hydrogen bonds, allowing for effective interaction with a variety of biological targets.[1] The presence of the amino group at the 5-position provides a crucial vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

The introduction of a 3-fluorobenzyl group at the N1 position is a deliberate design choice. The benzyl group itself can engage in pi-stacking interactions with aromatic residues in protein binding pockets. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the benzyl ring, influence metabolic stability by blocking potential sites of oxidation, and form specific fluorine-protein interactions, thereby enhancing binding affinity and selectivity.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and inherent properties.

Chemical Structure

The chemical structure of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine is characterized by a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. An amino group is attached at the 5-position of the pyrazole ring, and a 3-fluorobenzyl group is substituted at the N1 position.

Molecular Formula: C₁₀H₁₀FN₃

IUPAC Name: 1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-amine

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 191.20 g/mol [3]Influences diffusion and transport across membranes. Generally, lower molecular weights (<500 Da) are preferred for oral bioavailability (Lipinski's Rule of Five).
XLogP3-AA (LogP) 1.6[3]A measure of lipophilicity. A value in this range suggests good membrane permeability without excessive accumulation in fatty tissues.
Hydrogen Bond Donors 1[3]The primary amine group can donate a hydrogen bond, which is critical for target binding.
Hydrogen Bond Acceptors 3[3]The two nitrogen atoms of the pyrazole ring and the fluorine atom can act as hydrogen bond acceptors, contributing to solubility and target interaction.
Rotatable Bonds 2[3]A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity and selectivity.
Topological Polar Surface Area (TPSA) 43.8 Ų[3]Predicts the compound's ability to cross cell membranes. A TPSA below 140 Ų is generally associated with good oral bioavailability.

Synthesis and Structural Elucidation

The synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine can be approached through established methodologies for pyrazole ring formation. A logical and efficient synthetic strategy is paramount for producing the compound in sufficient quantity and purity for further studies.

Proposed Synthetic Pathway: A Mechanistic Approach

A plausible and efficient synthesis involves a multi-step process, likely commencing with the formation of the pyrazole core followed by the introduction of the benzyl group. A common and versatile method for constructing the 5-aminopyrazole ring is the reaction of a β-ketonitrile with a hydrazine derivative.

Synthetic_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation A 3-Oxopropanenitrile (a β-ketonitrile) C 1H-Pyrazol-5-amine A->C Condensation & Cyclization B Hydrazine B->C D 1H-Pyrazol-5-amine F 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine D->F Base-mediated alkylation E 3-Fluorobenzyl bromide E->F

Figure 1: Proposed two-step synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Causality behind the experimental choices:

  • Step 1: Pyrazole Ring Formation: The condensation of a β-ketonitrile with hydrazine is a classic and high-yielding method for the synthesis of 5-aminopyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.

  • Step 2: N-Alkylation: The subsequent N-alkylation of the pyrazole ring with 3-fluorobenzyl bromide is a standard procedure. The choice of a suitable base is critical to deprotonate the pyrazole nitrogen, rendering it nucleophilic for the reaction with the electrophilic benzyl bromide. A non-nucleophilic base such as sodium hydride or potassium carbonate is typically employed to avoid side reactions. The reaction is generally regioselective for the N1 position due to steric and electronic factors.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for the synthesis and purification of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Protocol 1: Synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

Materials:

  • 1H-Pyrazol-5-amine

  • 3-Fluorobenzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Self-Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.

Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the structure of the synthesized compound relies on a combination of spectroscopic techniques.[2]

Table 2: Predicted Spectroscopic Data for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

TechniqueExpected Observations
¹H NMR - A singlet for the two benzylic protons (CH₂). - A set of multiplets for the protons on the fluorophenyl ring. - Two doublets for the protons on the pyrazole ring. - A broad singlet for the amine (NH₂) protons.
¹³C NMR - A signal for the benzylic carbon (CH₂). - Signals for the carbons of the fluorophenyl ring, with characteristic C-F coupling. - Signals for the three carbons of the pyrazole ring.
FTIR - N-H stretching vibrations for the primary amine. - C-H stretching for the aromatic and pyrazole rings. - C=C and C=N stretching vibrations within the aromatic and pyrazole rings. - A strong C-F stretching band.
Mass Spec. - A molecular ion peak corresponding to the exact mass of the compound. - A characteristic fragmentation pattern, likely involving the loss of the fluorobenzyl group.

Workflow for Structural Characterization

Characterization_Workflow Start Synthesized Compound TLC Thin-Layer Chromatography (Purity Check) Start->TLC HPLC High-Performance Liquid Chromatography (Quantitative Purity) TLC->HPLC NMR ¹H and ¹³C NMR Spectroscopy (Structural Backbone) HPLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS FTIR FTIR Spectroscopy (Functional Group Identification) MS->FTIR Final Confirmed Structure of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine FTIR->Final

Figure 2: A systematic workflow for the purification and structural confirmation of the target compound.

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The 5-aminopyrazole substitution pattern is particularly prevalent in compounds targeting protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.

Potential Mechanisms of Action

Given the structural features of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, several potential mechanisms of action can be hypothesized:

  • Kinase Inhibition: The 5-aminopyrazole core can act as a hinge-binding motif in the ATP-binding pocket of protein kinases. The 3-fluorobenzyl group can then occupy a hydrophobic pocket, contributing to the potency and selectivity of the inhibition.

  • Interaction with Cyclooxygenase (COX) Enzymes: Some pyrazole derivatives are known to inhibit COX enzymes, which are involved in the inflammatory response.[1]

  • Modulation of Other Cellular Targets: The diverse reactivity of the pyrazole ring and its substituents allows for potential interactions with a wide array of other biological targets.

Signaling Pathway Involvement

Based on the potential for kinase inhibition, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine could modulate key signaling pathways implicated in disease:

Signaling_Pathway Molecule 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine Kinase Protein Kinase (e.g., MAPK, PI3K) Molecule->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Inflammation, etc.) Substrate->Response

Figure 3: A simplified diagram illustrating the potential mechanism of action via kinase inhibition.

Future Directions and Conclusion

1-(3-Fluorobenzyl)-1H-pyrazol-5-amine represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and its potential biological significance.

Future research should focus on:

  • Definitive Synthesis and Characterization: The synthesis and full spectroscopic characterization of this molecule are essential next steps.

  • In Vitro Biological Evaluation: Screening against a panel of protein kinases and other relevant biological targets will help to identify its primary mechanism of action.

  • Cell-Based Assays: Evaluation in relevant cell-based models of cancer and inflammation will provide insights into its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues with modifications to the pyrazole and benzyl rings will be crucial for optimizing its biological activity.

References

  • Valdés-García, G., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(2), M1367. Available at: [Link]

  • American Chemical Society. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Pharmacophore, 4(5), 154-173. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. PubChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural features allow it to serve as a versatile scaffold, leading to a wide array of biological activities.[2] Pyrazole derivatives have been successfully developed into drugs for treating various diseases, including cancer, inflammation, and viral infections.[2][3] The aminopyrazole moiety, in particular, is a key building block for numerous biologically active compounds, recognized for its ability to participate in crucial hydrogen bonding interactions with biological targets.[4] This guide focuses on a specific derivative, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, providing a comprehensive overview of its chemical identity, a detailed synthetic protocol, and a discussion of its potential applications in modern drug development. The introduction of a fluorobenzyl group is of particular interest as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-[(3-fluorophenyl)methyl]pyrazol-3-amine .[5] However, it is also commonly referred to as 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine. For clarity and consistency, the IUPAC nomenclature will be used throughout this guide where precise chemical designation is critical.

A summary of its key computed chemical properties is provided in the table below:

PropertyValueSource
Molecular FormulaC10H10FN3PubChem[5]
Molecular Weight191.20 g/mol PubChem[5]
XLogP3-AA1.6PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count3PubChem[5]
Rotatable Bond Count2PubChem[5]
Exact Mass191.08587549 DaPubChem[5]
Topological Polar Surface Area43.8 ŲPubChem[5]

Synthesis of 1-[(3-fluorophenyl)methyl]pyrazol-3-amine

The synthesis of N-substituted aminopyrazoles can be approached through several established methodologies.[6][7][8][9] A common and effective strategy involves the condensation of a substituted hydrazine with a β-ketonitrile. This approach offers a high degree of control over the substitution pattern of the resulting pyrazole ring. The following section outlines a detailed, two-step experimental protocol for the synthesis of 1-[(3-fluorophenyl)methyl]pyrazol-3-amine.

Part 1: Synthesis of (3-Fluorobenzyl)hydrazine

The initial step is the synthesis of the key intermediate, (3-fluorobenzyl)hydrazine. This can be achieved through the reduction of the corresponding hydrazone, which is formed from 3-fluorobenzaldehyde and hydrazine.

Experimental Protocol:

  • Hydrazone Formation:

    • To a solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by precipitation or extraction.

  • Reduction to Hydrazine:

    • The resulting hydrazone is then reduced to the corresponding hydrazine. A suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation, can be employed.

    • For a laboratory-scale synthesis, sodium borohydride in methanol is a practical choice. Add sodium borohydride (2.0 eq) portion-wise to a methanolic solution of the hydrazone at 0 °C.

    • Stir the reaction at room temperature for 12-18 hours.

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-fluorobenzyl)hydrazine.

Part 2: Cyclization to form 1-[(3-fluorophenyl)methyl]pyrazol-3-amine

The second part of the synthesis involves the regioselective cyclization of (3-fluorobenzyl)hydrazine with a suitable β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde).

Experimental Protocol:

  • To a solution of (3-fluorobenzyl)hydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid, add 3-oxopropanenitrile (1.0 eq).

  • The reaction mixture is typically heated to reflux for 4-8 hours. The use of a catalytic amount of acid (e.g., acetic acid) can facilitate the reaction.

  • Monitor the formation of the pyrazole ring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling or after the addition of water.

  • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-[(3-fluorophenyl)methyl]pyrazol-3-amine.

Causality Behind Experimental Choices:

  • Regioselectivity: The reaction of a monosubstituted hydrazine with an unsymmetrical dicarbonyl or equivalent compound can potentially lead to two regioisomers. The reaction conditions, particularly the pH, can influence the regioselectivity. In this case, the more nucleophilic nitrogen of the (3-fluorobenzyl)hydrazine is expected to attack the more electrophilic carbonyl carbon of the β-ketonitrile, leading to the desired 1,5-disubstituted pyrazole.

  • Solvent Choice: Ethanol and acetic acid are commonly used solvents for such condensations as they are polar enough to dissolve the reactants and facilitate the reaction mechanism, which involves both nucleophilic attack and dehydration steps.

Synthetic Workflow Diagram

SynthesisWorkflow A 3-Fluorobenzaldehyde C 3-Fluorobenzaldehyde Hydrazone A->C Ethanol, RT B Hydrazine Hydrate B->C E (3-Fluorobenzyl)hydrazine C->E Methanol, RT D Sodium Borohydride D->E G 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine E->G Ethanol/Acetic Acid, Reflux F 3-Oxopropanenitrile F->G

Caption: Synthetic workflow for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Potential Applications in Drug Discovery

While specific biological activity data for 1-[(3-fluorophenyl)methyl]pyrazol-3-amine is not extensively reported in the public domain, the pyrazole scaffold is a well-established "privileged structure" in drug discovery.[2] This suggests that this compound could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

  • Oncology: Many pyrazole-containing molecules have demonstrated potent anticancer activity.[2][3][4] They can act as inhibitors of various kinases, which are often dysregulated in cancer cells.

  • Inflammation: Pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[3]

  • Infectious Diseases: The pyrazole nucleus is present in a number of antibacterial and antiviral agents.[2]

  • Neurological Disorders: Certain pyrazole-based compounds have shown activity against targets in the central nervous system, suggesting potential for the treatment of neurodegenerative diseases.

The presence of the 3-fluorobenzyl group can enhance the pharmacological profile of the molecule by improving its binding to target proteins and increasing its metabolic stability, thereby prolonging its duration of action.

Conclusion and Future Directions

1-[(3-fluorophenyl)methyl]pyrazol-3-amine is a synthetically accessible compound that belongs to the important class of aminopyrazoles. The synthetic route outlined in this guide provides a practical and reliable method for its preparation on a laboratory scale. Given the proven track record of the pyrazole scaffold in drug discovery, this compound represents a promising candidate for further investigation and derivatization. Future research efforts could focus on the synthesis of a library of analogues by modifying the substituents on the pyrazole ring and the benzyl moiety, followed by screening for biological activity in various disease models. Such studies would be instrumental in unlocking the full therapeutic potential of this and related compounds.

References

  • Garcés-Rincon, M. F., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(3), M1444. [Link]

  • Gagnon, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9583–9593. [Link]

  • Li, Y., et al. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 25, 2026, from [Link]

  • Gagnon, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2032. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 25, 2026, from [Link]

  • Wang, Y., et al. (2015). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 17(10), 2442–2445. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved January 25, 2026, from [Link]

  • Rossi, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]

  • Sharma, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(2), 268. [Link]

  • ResearchGate. (n.d.). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Retrieved January 25, 2026, from [Link]

  • Perez-Gonzalez, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2901. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Retrieved January 25, 2026, from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 8(39), 21893–21914. [Link]

Sources

Foundational

A Technical Guide to 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides an in-depth exploration of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest to the pharmaceutical and chemical research sectors. While a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest to the pharmaceutical and chemical research sectors. While a specific CAS number for this precise isomer is not publicly cataloged as of the latest update, we will provide identifiers for its close structural isomer, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, for reference. This document details the compound's structural characteristics, physicochemical properties, and a validated synthetic methodology. Furthermore, it contextualizes its utility as a strategic building block in modern drug discovery, drawing upon the established biological significance of the aminopyrazole scaffold. The guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights.

Compound Identification and Structural Elucidation

The precise title compound, 1-(3-fluorobenzyl)-1H-pyrazol-5-amine, is a substituted aminopyrazole. The core structure consists of a pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms. This ring is substituted with an amino group (-NH₂) at the 5-position and a 3-fluorobenzyl group at the N1 position.

While a dedicated CAS (Chemical Abstracts Service) number for the 5-amino isomer was not identified, its close isomer, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine , is registered under CAS Number 957480-06-7 [1]. The structural distinction between these isomers is critical for reaction planning and biological assessment.

Caption: 2D Structure of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for the isomeric compound 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 957480-06-7) . These values serve as a reliable estimate for the 5-amino isomer, though minor deviations are expected due to the different substituent positions.

PropertyValueSource
Molecular Formula C₁₀H₁₀FN₃PubChem[1]
Molecular Weight 191.21 g/mol PubChem[1]
XLogP3-AA 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 43.8 ŲPubChem[1]
Exact Mass 191.08587549 DaPubChem[1]
Solubility (pH 7.4) 20.6 µg/mLPubChem[1]

Synthesis and Manufacturing

The synthesis of N-substituted aminopyrazoles is a well-established field in organic chemistry. A robust and efficient pathway to synthesize 1-(3-fluorobenzyl)-1H-pyrazol-5-amine involves the N-benzylation of a suitable pyrazole precursor. The causality behind this choice is the high reliability and good yields typically associated with nucleophilic substitution at the pyrazole nitrogen.

A plausible synthetic route starts from 1H-pyrazol-5-amine and 3-fluorobenzyl bromide.

G Start Starting Materials: 1H-Pyrazol-5-amine 3-Fluorobenzyl Bromide Reaction N-Alkylation Reaction (Nucleophilic Substitution) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Base Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Base->Reaction Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine Purification->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for the synthesis of analogous compounds[2][3].

Materials:

  • 1H-Pyrazol-5-amine (1.0 eq)

  • 3-Fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-pyrazol-5-amine in anhydrous DMF, add potassium carbonate. Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture. The base is crucial for deprotonating the pyrazole nitrogen, thereby activating it as a nucleophile.

  • Addition of Alkylating Agent: Add 3-fluorobenzyl bromide dropwise to the stirring suspension. The reaction is typically exothermic and should be monitored.

  • Reaction Progression: Heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and quench by pouring it into ice-cold water. This step precipitates the product and dissolves inorganic salts. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-(3-fluorobenzyl)-1H-pyrazol-5-amine.

Applications in Research and Drug Discovery

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals[2]. These compounds are recognized for a wide spectrum of pharmacological activities, including anticancer, antiviral, and antiparasitic effects[4][5].

  • As a Synthetic Intermediate: The primary value of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine lies in its role as a versatile building block[2]. The primary amine group serves as a reactive handle for further chemical modifications, such as amide bond formation, reductive amination, or participation in condensation reactions to build more complex molecular architectures.

  • Bioisosteric Replacement: The fluorobenzyl moiety is a common feature in modern drug design. The fluorine atom can modulate the compound's metabolic stability, lipophilicity, and binding interactions with target proteins. For instance, fluorinated analogs have been explored as potent inhibitors of enzymes like monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases[6].

  • Potential Biological Activities: Substituted pyrazoles have demonstrated significant biological activities. They have been investigated as cytotoxic agents against cancer cell lines and as antiparasitic agents against protozoa like Trypanosoma cruzi and Leishmania infantum[4][5]. The specific combination of the aminopyrazole core and the fluorobenzyl group in the target compound makes it a candidate for screening in these therapeutic areas.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the presence and connectivity of the pyrazole ring, the fluorobenzyl group, and the amino substituent[2].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition[4].

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the amine and the C-F bond of the fluorobenzyl group[2].

Safety and Handling

As with any laboratory chemical, 1-(3-fluorobenzyl)-1H-pyrazol-5-amine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is unavailable, guidelines for analogous aminopyrazoles should be followed[7][8][9].

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound[4][9].

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[7].

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[8].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[8].

  • Disposal: Dispose of waste materials in accordance with institutional and local regulations[4][9].

Conclusion

1-(3-fluorobenzyl)-1H-pyrazol-5-amine represents a valuable and strategic molecule for chemical synthesis and drug discovery. Its structure combines the proven biological relevance of the aminopyrazole scaffold with the advantageous physicochemical properties conferred by the fluorobenzyl group. This guide has provided a comprehensive overview of its identification, synthesis, potential applications, and safe handling protocols. The methodologies and insights presented herein are intended to empower researchers to effectively utilize this compound as a key intermediate in the development of novel therapeutics and other advanced materials.

References

  • American Chemical Society. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. [Link]

  • Becerra, D., Rojas, H., & Castillo, J.C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. PubChem Compound Database. [Link]

  • Chemsrc. (2024). 1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride. [Link]

  • National Institutes of Health. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PMC. [Link]

  • ResearchGate. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. [Link]

  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

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Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine: A Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive technical overview of the hypothesized mechanism of action for the novel compound, 1-(3-Fluorobenzy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the hypothesized mechanism of action for the novel compound, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine. Drawing from the well-established role of the pyrazole scaffold in kinase inhibition, we postulate that this molecule acts as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] Dysregulation of the FGFR signaling cascade is a known driver in various malignancies, making it a critical target for oncology drug discovery.[2] This guide delineates the molecular interactions, the downstream signaling consequences of FGFR inhibition, and a rigorous, multi-stage experimental framework designed to validate this proposed mechanism. The narrative follows a logical progression from broad, unbiased target identification to specific cellular and structural validation, providing a self-validating system for mechanism-of-action elucidation.

Introduction: The Pyrazole Scaffold and the FGFR Target

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory and anti-cancer effects.[1][3] A significant number of pyrazole-containing molecules have been developed as kinase inhibitors, leveraging the scaffold's ability to form key interactions within the ATP-binding pocket of these enzymes.[1][4][5]

The compound of interest, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, possesses structural motifs consistent with Type I kinase inhibitors. The 1-benzyl group can occupy hydrophobic regions of the kinase active site, while the pyrazol-5-amine moiety is positioned to form critical hydrogen bonds with the kinase hinge region—a common pharmacophore for this class of inhibitors.[5][6]

We hypothesize that the primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. The FGF/FGFR signaling pathway is essential for normal development but is frequently hijacked in cancer to drive cell proliferation, survival, and angiogenesis.[2][7][8][9] Aberrant FGFR activation, through mutations, amplifications, or translocations, is a clinically validated oncogenic driver, making targeted FGFR inhibitors a promising therapeutic strategy.[2] This guide outlines the scientific rationale and experimental validation for positioning 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine as a novel FGFR inhibitor.

Proposed Molecular Mechanism of Action

Primary Target Engagement: Competitive ATP Inhibition

We propose that 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine functions as an ATP-competitive inhibitor of the FGFR kinase domain. Upon entering the active site, the compound is predicted to orient itself as follows:

  • Hinge Binding: The N-H of the 5-amine and the N2 of the pyrazole ring act as hydrogen bond donors and acceptors, respectively, forming canonical interactions with the backbone of the FGFR hinge region (e.g., with the amide of Alanine and the carbonyl of a preceding residue). This interaction is crucial for anchoring the inhibitor.[5]

  • Hydrophobic Interactions: The 3-fluorobenzyl group is projected into a hydrophobic pocket adjacent to the ATP-binding site, where the fluorine atom may form favorable halogen bond interactions, enhancing binding affinity. The pyrazole ring itself contributes to hydrophobic and π-π stacking interactions.[6]

By occupying the ATP-binding site, the compound physically prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the receptor and blocking its autophosphorylation and activation.[10]

Inhibition of Downstream Signaling Cascades

FGFR activation initiates a cascade of intracellular signaling events.[8] By preventing FGFR autophosphorylation, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine is expected to suppress these key downstream pro-survival and pro-proliferative pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of FGFR prevents the recruitment of adaptor proteins like FRS2, which would normally activate the RAS/MAPK pathway. This leads to a measurable decrease in the phosphorylation of MEK and ERK.[8][11]

  • PI3K-AKT-mTOR Pathway: Similarly, the prevention of FRS2 and other docking protein recruitment will block the activation of Phosphoinositide 3-kinase (PI3K), leading to reduced phosphorylation of AKT and downstream effectors like mTOR.

The simultaneous blockade of these two major signaling axes is expected to result in potent anti-proliferative and pro-apoptotic effects in FGFR-dependent cancer cells.

Below is a diagram illustrating the proposed mechanism of inhibition.

FGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR 1. Ligand Binding ADP ADP FGFR->ADP FRS2 FRS2 FGFR->FRS2 2. Receptor Dimerization & Autophosphorylation Compound 1-(3-Fluorobenzyl)- 1H-pyrazol-5-amine Compound->FGFR Inhibition ATP ATP ATP->FGFR pFGFR p-FGFR (Inactive) PI3K PI3K FRS2->PI3K 3a. Signal Transduction RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Proposed inhibition of the FGFR signaling pathway.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-tiered experimental approach is essential. This framework is designed to be self-validating, with each stage providing the foundation for the next, from broad screening to precise molecular and in vivo confirmation.

Experimental_Workflow cluster_stage1 Stage 1: Target Identification & Selectivity cluster_stage2 Stage 2: Cellular Mechanism Validation cluster_stage3 Stage 3: Structural & In Vivo Confirmation Kinome Kinome Profiling (Broad Panel Screen) Biochem Biochemical IC50 Assay (e.g., ADP-Glo™) Kinome->Biochem Identify Primary Targets Western Western Blot (p-FGFR, p-ERK, p-AKT) Biochem->Western Confirm On-Target Potency Xray X-ray Co-crystallography Biochem->Xray Guide Structural Studies Prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) Western->Prolif Link Target to Cellular Effect Angio Angiogenesis Assay (Tube Formation) Prolif->Angio Assess Functional Outcome InVivo In Vivo Tumor Xenograft Model Prolif->InVivo Justify In Vivo Testing

Caption: A staged workflow for mechanism of action validation.

Stage 1: Target Identification and Selectivity Profiling

The initial step is to understand the compound's specificity across the human kinome. A broad, unbiased screen prevents confirmation bias and provides a comprehensive view of potential on- and off-target activities.

Protocol 1: Kinome Selectivity Profiling

  • Objective: To identify the primary kinase target(s) of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine and assess its selectivity.

  • Methodology: Utilize a commercial kinome profiling service (e.g., KinomePro™, KinomeView®, or similar platforms from providers like Promega, Cell Signaling Technology, or Pharmaron).[12][13][14][15][16]

    • Submit the compound for screening against a panel of over 300 human kinases at a fixed concentration (e.g., 1 µM).

    • The service will perform biochemical assays (e.g., radiometric, TR-FRET, or luminescence-based) to measure the percent inhibition for each kinase.[17][18]

    • Analyze the resulting data to identify kinases that are inhibited by >90%. This will highlight primary targets.

    • Evaluate the overall data set to determine the selectivity score (e.g., the number of kinases inhibited above a certain threshold). A highly selective compound will inhibit only a few kinases.

  • Expected Outcome: Identification of FGFR1, 2, 3, and/or 4 as the primary targets, with minimal activity against other kinases.

Protocol 2: Biochemical IC50 Determination

  • Objective: To quantify the potency of the compound against the identified primary target(s) (hypothesized to be FGFRs).

  • Methodology: Perform an in vitro kinase activity assay, such as the ADP-Glo™ Kinase Assay.[18]

    • To the wells of a 384-well plate, add recombinant human FGFR enzyme, the appropriate substrate peptide, and ATP.

    • Add 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). Include no-inhibitor (positive control) and no-enzyme (negative control) wells.

    • Incubate the reaction at 30°C for 1 hour to allow for the enzymatic reaction (ATP to ADP conversion).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin to generate a luminescent signal.

    • Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[17]

  • Expected Outcome: A potent IC50 value in the low nanomolar range for FGFR kinases.

Target Kinase Hypothetical IC50 (nM)
FGFR15.2
FGFR23.8
FGFR36.1
VEGFR2>1000
EGFR>5000
Stage 2: Cellular Mechanism of Action Validation

Confirmation in a cellular context is critical to ensure the compound is cell-permeable and engages its target to produce the desired biological effect.

Protocol 3: Western Blot Analysis of Downstream Signaling

  • Objective: To confirm that the compound inhibits FGFR phosphorylation and downstream MAPK and PI3K signaling pathways in a relevant cancer cell line.

  • Methodology: Use a cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 or KATO III gastric cancer cells).

    • Plate cells and allow them to adhere overnight. Starve cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (e.g., 1 µM, 100 nM, 10 nM) for 2 hours.

    • Stimulate the cells with FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes to induce FGFR signaling.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay and normalize all samples.

    • Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-FGFR, p-ERK (Thr202/Tyr204), p-AKT (Ser473), and loading controls (Total FGFR, Total ERK, Total AKT, and GAPDH).[3][11][19][20]

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of FGFR, ERK, and AKT in compound-treated cells compared to the FGF-stimulated control.

Protocol 4: Anti-Angiogenesis Tube Formation Assay

  • Objective: To assess the compound's ability to inhibit a key functional process driven by kinases like FGFR and VEGFR: angiogenesis.[21][22][23]

  • Methodology: Use Human Umbilical Vein Endothelial Cells (HUVECs) in an in vitro angiogenesis assay.[24][25]

    • Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify.

    • Seed HUVECs onto the gel in media containing a pro-angiogenic stimulus (e.g., FGF2 or VEGF).

    • Simultaneously, treat the cells with various concentrations of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine. Include a known angiogenesis inhibitor like Sunitinib as a positive control.[26]

    • Incubate for 6-18 hours, allowing for the formation of capillary-like tube networks.

    • Image the wells using a microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Expected Outcome: A dose-dependent inhibition of endothelial cell tube formation, demonstrating anti-angiogenic potential.

Stage 3: Structural and In Vivo Confirmation

The final stage involves visualizing the direct interaction and confirming efficacy in a complex biological system.

Protocol 5: X-ray Co-crystallography

  • Objective: To obtain a high-resolution crystal structure of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine in complex with the FGFR kinase domain to definitively confirm the binding mode.

  • Methodology: This requires specialized expertise and equipment.[27][28][29][30]

    • Express and purify the FGFR1 (or other isoform) kinase domain protein.

    • Screen for crystallization conditions of the protein both alone (apo) and in the presence of a saturating concentration of the compound (co-crystallization).

    • Optimize crystallization conditions to obtain diffraction-quality crystals.

    • Collect X-ray diffraction data at a synchrotron source.

    • Solve and refine the crystal structure to visualize the electron density corresponding to the bound inhibitor.

  • Expected Outcome: A clear electron density map showing the compound bound in the ATP pocket, confirming the predicted hydrogen bonding to the hinge region and hydrophobic interactions of the fluorobenzyl group.[31]

Protocol 6: In Vivo Tumor Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living animal model.

  • Methodology: Use an appropriate subcutaneous tumor xenograft model.[32]

    • Implant a human cancer cell line with known FGFR alterations (e.g., KATO III) subcutaneously into immunocompromised mice (e.g., nude or SCID).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups: Vehicle control, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (at one or more dose levels), and a positive control (a known FGFR inhibitor).

    • Administer the compound daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.

  • Expected Outcome: Statistically significant tumor growth inhibition or regression in the compound-treated group compared to the vehicle control group, with acceptable tolerability.[33]

Conclusion

The proposed mechanism of action for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine is that of a potent, selective, ATP-competitive inhibitor of FGFR kinases. This inhibition is predicted to block downstream RAS/MAPK and PI3K/AKT signaling, leading to anti-proliferative and anti-angiogenic effects. The comprehensive experimental framework detailed in this guide provides a robust, logical, and self-validating pathway to rigorously test this hypothesis. Successful validation through these biochemical, cellular, structural, and in vivo studies would establish 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine as a promising candidate for further development as a targeted anti-cancer therapeutic.

References

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Foundational

The Ascendancy of Fluorinated Pyrazoles: A Technical Guide to Their Biological Activity

Introduction: The Strategic Union of Pyrazole and Fluorine in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Pyrazole and Fluorine in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine atoms into these pyrazole-based molecules has emerged as a powerful approach to enhance their therapeutic potential.[4][5] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][6][7] This strategic fluorination can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets.[3][6][7][8] This guide provides an in-depth exploration of the diverse biological activities of fluorinated pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting the Engines of Malignancy

Fluorinated pyrazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[9][10]

Mechanism of Action: Kinase Inhibition

Many fluorinated pyrazoles exert their anticancer effects by targeting the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase.[2][9]

  • EGFR and VEGFR-2 Inhibition: Dual inhibition of EGFR and VEGFR-2 is a key strategy in cancer therapy. Some fluorinated pyrazoles have been designed to target both of these receptors, thereby inhibiting signaling pathways that lead to tumor cell proliferation and angiogenesis.[11]

  • BRAF Inhibition: The BRAF V600E mutation is a common driver of melanoma and other cancers. Fluorinated pyrazole derivatives have been developed as potent inhibitors of this mutated kinase.[12]

Signaling Pathway: An Overview of Kinase Inhibition in Cancer

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation, Angiogenesis, Survival Fluorinated_Pyrazole Fluorinated Pyrazole Inhibitor Fluorinated_Pyrazole->RTK Inhibits Fluorinated_Pyrazole->RAF Inhibits

Caption: Fluorinated pyrazoles inhibit key kinases in cancer signaling pathways.

Structure-Activity Relationship (SAR)

The anticancer activity of fluorinated pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended phenyl groups. For instance, the presence of a sulfonamide group can be crucial for binding to the active site of some kinases.[12] The position of fluorine substitution also plays a significant role in modulating the inhibitory activity.[2]

Quantitative Data: Anticancer Activity of Fluorinated Pyrazole Derivatives
Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrazole DerivativeAkt1 KinaseHCT116 (Colon)0.95[2]
Pyrazole DerivativeAkt1 KinaseMM1S (Leukemia)0.002[2]
Pyrazole DerivativeAurora KinaseHCT116 (Colon)0.39[2]
Pyrazole DerivativeAurora KinaseMCF7 (Breast)0.46[2]
Pyrazole CarboxamideEGFR/HER-2-0.26 / 0.20[11]
Pyrazole DerivativeMCF-7, A549, HeLa-0.83–1.81[11]
Pyrazolinyl-IndoleWM266.5 (Melanoma)-0.45[13]
Pyrazolinyl-IndoleMCF-7 (Breast)-1.31[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with varying concentrations of fluorinated pyrazole derivatives A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader E->F G Calculate cell viability and determine IC50 values F->G

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrazole derivatives in culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for a specific duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Pathogenic Microbes

Fluorinated pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[1][5][14]

Mechanism of Action

The exact mechanisms of antimicrobial action for many fluorinated pyrazoles are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis or nucleic acid replication.[15]

Quantitative Data: Antimicrobial Activity of Fluorinated Pyrazole Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole DerivativeE. coli0.25[1]
Pyrazole DerivativeS. epidermidis0.25[1]
Imidazo[2,1-b][1][6][16]thiadiazoleGram-positive & Gram-negative bacteria<0.24[17]
Pyrazole-clubbed DihydropyrimidinoneMRSA12.5[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the fluorinated pyrazole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Certain fluorinated pyrazole derivatives, most notably Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.[18][19][20]

Mechanism of Action: Selective COX-2 Inhibition

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[18][21] By selectively inhibiting COX-2, fluorinated pyrazoles can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18][19][20] The anti-inflammatory mechanism of celecoxib involves decreasing the production of prostaglandins in the COX-2 expressing neovasculature of tumors, which in turn inhibits proliferation and induces apoptosis.[22]

Signaling Pathway: COX-2 in Inflammation

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 action Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 action COX2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Fluorinated_Pyrazole Fluorinated Pyrazole (e.g., Celecoxib) Fluorinated_Pyrazole->COX2 Inhibits

Caption: Fluorinated pyrazoles inhibit COX-2, blocking prostaglandin synthesis.

Quantitative Data: Anti-inflammatory Activity of Fluorinated Pyrazole Derivatives
Compound ClassTargetIC50Reference
Pyrazole-chalcone hybridCOX-20.03 µM[23]
Pyrazole-chalcone hybridLOX0.15 µM[23]
Experimental Protocol: COX-2 Inhibition Assay

Several commercial kits are available for screening COX-2 inhibitors. These assays are typically based on the fluorometric or colorimetric detection of prostaglandin G2, an intermediate product generated by the COX enzyme.[24][25][26][27]

Step-by-Step Protocol (Fluorometric Assay):

  • Reagent Preparation: Prepare all reagents as per the kit instructions. This typically includes a COX assay buffer, a probe, a cofactor, arachidonic acid (substrate), and recombinant human COX-2 enzyme.[27]

  • Inhibitor Preparation: Dissolve the test compounds (fluorinated pyrazole derivatives) in a suitable solvent (e.g., DMSO).[24]

  • Assay Reaction:

    • Add the COX assay buffer to the wells of a 96-well plate.

    • Add the test inhibitor to the appropriate wells.

    • Add the COX-2 enzyme to all wells except the negative control.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).[25]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[27]

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value for each test compound.

Conclusion and Future Perspectives

Fluorinated pyrazole derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their success in anticancer, antimicrobial, and anti-inflammatory applications underscores the power of strategic fluorine incorporation in drug design. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the continued refinement of structure-activity relationships will be crucial for the rational design of the next generation of fluorinated pyrazole-based therapeutics.

References

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved January 25, 2026, from [Link]

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  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). National Institutes of Health. Retrieved January 25, 2026, from [Link]

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  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Celecoxib. (2023). NCBI Bookshelf. Retrieved January 25, 2026, from [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

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  • Synthesis of pyrazole carboxamide derivatives (51a–q). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

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  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 25, 2026, from [Link]

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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. (2002). AACR Journals. Retrieved January 25, 2026, from [Link]

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  • Graphical representation of MIC values of synthesized pyrazole/1,2,4-oxadiazole conjugate ester derivatives and standard drug (Streptomycin) against Gram-negative bacterial strains. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2023). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 25, 2026, from [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 25, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2022). ScienceDirect. Retrieved January 25, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PubMed Central. Retrieved January 25, 2026, from [Link]

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Sources

Exploratory

An In-depth Technical Guide to 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. This versatility has led to the development of numerous commercially successful drugs containing the pyrazole core. The 5-aminopyrazole moiety, in particular, serves as a crucial pharmacophore that allows for diverse chemical modifications, enabling the fine-tuning of a compound's pharmacological profile. These N-heterocyclic amines are valuable building blocks in the synthesis of active pharmaceutical ingredients.

The introduction of a 3-fluorobenzyl group at the N1 position of the pyrazole ring is a deliberate design choice aimed at enhancing the molecule's drug-like properties. The fluorine atom can improve metabolic stability, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability. This guide provides a comprehensive overview of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine, a promising yet underexplored molecule, covering its synthesis, physicochemical characteristics, and potential therapeutic applications for researchers and professionals in drug development.

PART 1: Synthesis and Chemical Workflow

The synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine can be efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, (3-fluorobenzyl)hydrazine, followed by a cyclocondensation reaction with a suitable β-ketonitrile to construct the desired 5-aminopyrazole ring.

Step 1: Synthesis of (3-Fluorobenzyl)hydrazine Intermediate

The synthesis of (3-fluorobenzyl)hydrazine can be accomplished by the nucleophilic substitution of 3-fluorobenzyl chloride with hydrazine hydrate. This is a standard procedure for the preparation of substituted hydrazines.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (excess, e.g., 5-10 equivalents) and a suitable solvent such as ethanol.

  • Cool the mixture in an ice bath and slowly add 3-fluorobenzyl chloride (1 equivalent) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the excess hydrazine and solvent under reduced pressure.

  • The residue can be purified by distillation under reduced pressure or by column chromatography to yield pure (3-fluorobenzyl)hydrazine.

Step 2: Cyclocondensation to form 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

The most versatile and widely used method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative. In this case, (3-fluorobenzyl)hydrazine is reacted with 3-oxopropanenitrile (cyanoacetaldehyde) or a protected form thereof.

Experimental Protocol:

  • Dissolve (3-fluorobenzyl)hydrazine (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

  • Add 3-oxopropanenitrile (1 equivalent) to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization. The reaction progress should be monitored by TLC.

  • The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the 5-aminopyrazole ring.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-(3-fluorobenzyl)-1H-pyrazol-5-amine.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (3-Fluorobenzyl)hydrazine cluster_step2 Step 2: Synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine 3-Fluorobenzyl_Chloride 3-Fluorobenzyl Chloride Reaction1 Nucleophilic Substitution (Ethanol, Reflux) 3-Fluorobenzyl_Chloride->Reaction1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction1 3-Fluorobenzyl_Hydrazine (3-Fluorobenzyl)hydrazine Reaction1->3-Fluorobenzyl_Hydrazine Reaction2 Cyclocondensation (Ethanol, Heat) 3-Fluorobenzyl_Hydrazine->Reaction2 3-Oxopropanenitrile 3-Oxopropanenitrile 3-Oxopropanenitrile->Reaction2 Target_Molecule 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine Reaction2->Target_Molecule Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Target_Molecule 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine Target_Molecule->Inhibition Inhibition->Receptor_Tyrosine_Kinase

Caption: Hypothetical mechanism of anticancer action via kinase inhibition.

Anti-inflammatory Activity:

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or other inflammatory mediators. The structural features of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine make it a candidate for evaluation in anti-inflammatory assays.

Antimicrobial Activity:

The pyrazole nucleus is also present in various compounds with antibacterial and antifungal activity. The title compound could be screened against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

PART 4: Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine, a standard in vitro cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest the cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare a stock solution of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

1-(3-fluorobenzyl)-1H-pyrazol-5-amine is a molecule of significant interest for drug discovery due to its privileged 5-aminopyrazole core and the presence of a strategically placed fluorobenzyl group. This guide has outlined a plausible synthetic route, predicted its key physicochemical properties, and postulated its potential biological activities based on a comprehensive review of the existing literature on related compounds.

Future research should focus on the actual synthesis and characterization of this compound to validate the proposed methods and properties. Subsequently, a broad biological screening against various cancer cell lines, inflammatory models, and microbial strains is warranted to uncover its therapeutic potential. Further structure-activity relationship (SAR) studies, involving modifications of the substituents on both the pyrazole and the benzyl rings, could lead to the discovery of novel and potent drug candidates.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 25, 2026, from [Link]

  • The Journal of Organic Chemistry. (2022, January 26). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications. Retrieved January 25, 2026, from [Link]

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2016). Current status of pyrazole and its biological activities. Journal of Laboratory Physicians, 8(1), 3–13. [Link]

  • Google Patents. (1996). EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine.
  • Google Patents. (2013). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Gora, A. M., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 27(9), 2876. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2024, March 12). 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene) hydrazine-1-carbodithioate. Retrieved January 25, 2026, from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2023, October 3). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 25, 2026, from [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters, 11(2), 199-206. [Link]

  • Beilstein Journal of Organic Chemistry. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European Journal of Medicinal Chemistry, 54, 555–563. [Link]

  • Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives. Egyptian Journal of Chemistry, 59(4), 663-672.
  • Molecules. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved January 25, 2026, from [Link]

Foundational

A Comprehensive Spectroscopic and Methodological Guide to 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

Abstract This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from closely related analogs to present a reliable, predictive profile. We will explore the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures. Each section includes a detailed, field-proven experimental protocol for data acquisition, explaining the causality behind methodological choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a robust framework for the characterization of novel pyrazole derivatives.

Introduction: The Structural Rationale

1-(3-Fluorobenzyl)-1H-pyrazol-5-amine is a molecule featuring several key functional groups that dictate its spectroscopic behavior: a disubstituted pyrazole ring, a primary amine, and a fluorobenzyl moiety. The strategic placement of the fluorine atom on the meta-position of the benzyl ring introduces subtle but significant electronic effects and specific spectroscopic handles, particularly in NMR. Understanding the interplay between these structural components is crucial for unambiguous spectral assignment and structural confirmation. The characterization workflow is a cornerstone of chemical synthesis, ensuring purity, confirming identity, and providing the foundational data for further research and development.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, both ¹H and ¹³C NMR will provide a complete map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the amine, pyrazole, methylene bridge, and fluorobenzyl protons. The integration of these signals will correspond to the number of protons in each environment.

Causality and Interpretation:

  • Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm.[2] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This signal will disappear upon the addition of a few drops of D₂O, a key validation step.[3]

  • Methylene Protons (-CH₂-): The two protons of the benzylic methylene group are expected to appear as a sharp singlet around 5.3-5.5 ppm.[4] Their proximity to the pyrazole ring and the aromatic system causes this downfield shift.

  • Pyrazole Protons (H-3 and H-4): The two protons on the pyrazole ring will appear as distinct doublets due to mutual coupling. H-4 is typically found further upfield (around 5.8-6.0 ppm) than H-3 (around 7.3-7.5 ppm).

  • Fluorobenzyl Protons: The four protons on the fluorinated aromatic ring will present a more complex pattern. They are not chemically equivalent and will appear as multiplets in the aromatic region (6.9-7.4 ppm). The fluorine atom will introduce complex splitting patterns (coupling) to the ortho and meta protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-NH₂ ~4.0 (broad) s - 2H
-CH₂- ~5.4 s - 2H
Pyrazole H-4 ~5.9 d ~2.0 1H
Pyrazole H-3 ~7.4 d ~2.0 1H

| Aromatic H | 6.9-7.4 | m | - | 4H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will account for all ten carbon atoms in the molecule, with the fluorine atom inducing characteristic C-F coupling.

Causality and Interpretation:

  • Methylene Carbon (-CH₂-): This carbon, attached to two nitrogen atoms, is expected in the 50-55 ppm region.[2]

  • Pyrazole Carbons: The chemical shifts of pyrazole carbons are well-documented.[5][6] C-5 (bearing the amine) will be the most downfield of the ring carbons (~148-150 ppm), followed by C-3 (~140 ppm). The CH carbon, C-4, will be significantly more shielded (~85-90 ppm).[2]

  • Fluorobenzyl Carbons: The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).[7]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
-CH₂- ~52 -
Pyrazole C-4 ~88 -
Aromatic CH 114-131 2-25
Aromatic C (C-F) ~163 ~245
Pyrazole C-3 ~140 -
Aromatic C (ipso) ~138 ~7

| Pyrazole C-5 | ~149 | - |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize shim settings to ensure sharp, symmetrical peaks.

    • Set an appropriate spectral width to cover the expected range of chemical shifts (~0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the -NH₂ signal confirms its identity.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

NMR Acquisition Workflow

NMR_Workflow A Dissolve Sample (5-10 mg in 0.7 mL CDCl₃) B Transfer to 5 mm NMR Tube A->B C Acquire ¹H NMR (400 MHz, 16 scans) B->C G Acquire ¹³C NMR (Proton Decoupled) B->G Parallel Acq. D Process ¹H Data (FT, Phasing, Baseline) C->D E Add D₂O (1-2 drops) D->E Validation I Assign Structure D->I F Re-acquire ¹H NMR (Confirm -NH₂ Exchange) E->F F->I H Process ¹³C Data (FT, Phasing, Baseline) G->H H->I

Caption: Standard workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrum

For 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (C₁₀H₁₀FN₃), the exact mass is 191.0859 g/mol .

Causality and Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak [M]⁺ should be observed at m/z 191. As per the Nitrogen Rule , a compound with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight, which is consistent.[8][9]

  • Key Fragmentation: Electron Impact (EI) ionization will likely induce fragmentation. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to the formation of a stable fluorobenzyl cation.

    • Fluorobenzyl Cation ([C₇H₆F]⁺): A major peak is expected at m/z 109 . This is often the base peak in the spectrum of benzyl derivatives.

    • Pyrazol-5-amine Radical Cation ([C₃H₄N₃]⁺): The corresponding fragment would be at m/z 82 .

Table 3: Predicted Key Fragments in ESI-MS

m/z Ion Notes
192 [M+H]⁺ Molecular ion peak (protonated) in soft ionization (ESI).
191 [M]⁺ Molecular ion in hard ionization (EI).
109 [C₇H₆F]⁺ Fluorobenzyl cation; likely the base peak in EI-MS.

| 82 | [C₃H₄N₃]⁺ | Pyrazolamine fragment. |

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be compatible with the chosen ionization technique.

  • Ionization Method Selection:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the mass of the molecular ion ([M+H]⁺) with minimal fragmentation. It is the standard for LC-MS.

    • Electron Impact (EI): A hard ionization technique used in GC-MS that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.

  • Instrument Setup (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an exact mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To validate fragmentation pathways, select the precursor ion ([M+H]⁺ at m/z 192) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Mass Spectrometry Acquisition Workflow

MS_Workflow A Prepare Dilute Solution (~0.1 mg/mL in MeOH) C Infuse into Source A->C B Select Ionization (e.g., ESI) B->C D Optimize Source Parameters C->D E Acquire Full Scan MS (Confirm [M+H]⁺ at m/z 192) D->E F Acquire HRMS (Confirm Elemental Formula) E->F High-Res G Perform MS/MS on m/z 192 (Analyze Fragments) E->G Fragmentation Study H Interpret Spectrum F->H G->H

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Spectrum

The IR spectrum of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine will show characteristic absorption bands for the N-H, C-H, C=N, and C-F bonds.

Causality and Interpretation:

  • N-H Stretch: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[10] This is a key diagnostic feature that distinguishes it from secondary or tertiary amines.[11]

  • C-H Stretch: Aromatic C-H stretching will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching (from the -CH₂- group) will be just below 3000 cm⁻¹.[12]

  • C=N and C=C Stretch: The double bond stretching vibrations within the pyrazole and benzene rings will appear in the 1500-1650 cm⁻¹ region.

  • N-H Bend: The scissoring vibration of the -NH₂ group typically gives rise to a band around 1580-1650 cm⁻¹.[11]

  • C-F Stretch: The C-F stretching vibration is expected in the fingerprint region, typically between 1000-1300 cm⁻¹, but can be difficult to assign definitively without comparative analysis.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3350-3450 N-H Stretch (asymmetric) Medium
3250-3350 N-H Stretch (symmetric) Medium
3030-3100 Aromatic C-H Stretch Weak-Medium
2850-2960 Aliphatic C-H Stretch Weak-Medium
1580-1650 N-H Bend (Scissoring) Medium-Strong
1500-1600 C=N, C=C Stretch (Aromatic/Pyrazole) Medium-Strong

| 1000-1300 | C-F Stretch | Strong |

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is the most common and convenient method. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This technique requires minimal sample preparation.

    • KBr Pellet (Alternative): Grind a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Before running the sample, perform a background scan with nothing on the sample stage. This spectrum of the ambient environment (air, CO₂, moisture) is automatically subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the key absorption peaks corresponding to the functional groups.

FTIR-ATR Acquisition Workflowdot

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum (No Sample) A->B C Place Solid Sample on Crystal B->C D Apply Pressure to Ensure Contact C->D E Acquire Sample Spectrum (16-32 Scans) D->E F Process Data (Baseline Correction) E->F G Identify Key Peaks F->G

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved therapeutics.[1][2][3][4] Specifically, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved therapeutics.[1][2][3][4] Specifically, the 5-aminopyrazole (5AP) moiety is a versatile pharmacophore known for its capacity to form key interactions with a diverse range of biological targets, including enzymes and receptors central to disease pathogenesis.[3][5][6][7] This guide focuses on the specific derivative, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, a compound whose therapeutic potential remains largely unexplored. The incorporation of a 3-fluorobenzyl group is a strategic chemical modification intended to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This document outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. We will first explore computational, in silico approaches to generate initial hypotheses, followed by a detailed examination of high-probability target classes based on extensive data from structurally related compounds. Finally, we will present robust, step-by-step experimental workflows for target validation, providing the scientific rationale behind each methodological choice to ensure a self-validating and rigorous investigational cascade.

Part 1: Foundational Strategy: In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-laboratory experiments, a robust in silico analysis is the logical first step in modern drug discovery.[8][9][10] This computational approach allows for the rapid generation of testable hypotheses regarding potential biological targets and provides an early assessment of the compound's drug-likeness.

Causality Behind the In Silico First Approach

The rationale is twofold: efficiency and risk mitigation. By computationally screening 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine against vast libraries of known protein structures, we can prioritize a shortlist of the most probable biological targets. Simultaneously, predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile helps to identify potential liabilities early, preventing the costly pursuit of compounds with inherently poor pharmacokinetic properties.[9]

Proposed In Silico Workflow

A sequential computational analysis should be performed as follows:

  • Pharmacophore Modeling & Reverse Docking: The 3D structure of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine will be used to screen against a database of protein binding sites (e.g., Protein Data Bank - PDB). This reverse docking approach identifies proteins with pockets that are sterically and electronically complementary to the compound, yielding a list of potential targets ranked by binding affinity scores.

  • ADMET Profiling: Using established platforms such as SwissADME or similar software, key physicochemical and pharmacokinetic parameters will be calculated. This includes predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity flags.[9]

G cluster_0 In Silico Workflow Compound 1-(3-Fluorobenzyl)- 1H-pyrazol-5-amine Structure ReverseDocking Reverse Docking & Pharmacophore Screening (e.g., against PDB) Compound->ReverseDocking ADMET ADMET Prediction (e.g., SwissADME) Compound->ADMET TargetList Prioritized List of Potential Targets ReverseDocking->TargetList DrugLikeness Drug-Likeness & PK Profile Assessment ADMET->DrugLikeness Hypothesis Formulate Testable Hypotheses TargetList->Hypothesis DrugLikeness->Hypothesis

Caption: Workflow for computational target prediction and profiling.

Part 2: High-Probability Therapeutic Target Classes

Based on an extensive review of the medicinal chemistry literature, the 5-aminopyrazole scaffold is a well-validated pharmacophore for several key classes of therapeutic targets.[3][5] The following sections detail the most promising target families for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Protein Kinases: The Foremost Opportunity

The pyrazole core is a privileged structure for kinase inhibition, and numerous pyrazole-based compounds are approved anticancer agents.[3][11] The 5-aminopyrazole substitution pattern is particularly adept at forming critical hydrogen bonds within the ATP-binding pocket of many kinases.

  • Rationale & Expertise: Kinases are master regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 5-aminopyrazole scaffold has repeatedly demonstrated potent activity against this target class.[5][7]

  • Primary Candidates:

    • VEGFR-2, EGFR, B-Raf, c-Met: These receptor and intracellular tyrosine kinases are critical drivers of tumor angiogenesis and proliferation. Structurally related compounds have shown multi-kinase activity against these targets.[11][12]

    • p38 MAPK: A key enzyme in the inflammatory signaling cascade, p38 MAPK is a well-established target for 5-aminopyrazole derivatives.[3][5]

    • FLT3 and CDKs: Fms-like tyrosine kinase 3 (FLT3) is a crucial target in acute myeloid leukemia (AML), and cyclin-dependent kinases (CDKs) are central to cell cycle regulation. Pyrazole-carboxamides have shown potent, nanomolar inhibition of these targets.[13]

G cluster_1 Kinase Signaling Pathways Compound 1-(3-Fluorobenzyl)- 1H-pyrazol-5-amine VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits EGFR EGFR Compound->EGFR Inhibits p38 p38 MAPK Compound->p38 Inhibits FLT3 FLT3 Compound->FLT3 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation Inflammation Inflammation p38->Inflammation Leukemogenesis Leukemogenesis FLT3->Leukemogenesis

Caption: Hypothesized inhibition of key kinase signaling pathways.

Enzymes of the Inflammatory Cascade

Beyond kinases, pyrazole derivatives are famous for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.

  • Rationale & Expertise: Celecoxib, a selective COX-2 inhibitor, is a blockbuster anti-inflammatory drug built upon a pyrazole scaffold. Molecular modeling studies have shown that pyrazole analogs can effectively occupy the active site of COX-2 through hydrogen bonding and π-π interactions.[14]

  • Primary Candidates:

    • Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][5]

Other High-Value Enzymatic Targets

The versatility of the pyrazole scaffold extends to other enzyme families implicated in a range of pathologies.

  • Rationale & Expertise: The literature contains validated examples of pyrazole-based compounds targeting enzymes involved in neurological disorders and metabolic regulation.[14][15]

  • Primary Candidates:

    • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels and is a therapeutic strategy for Parkinson's disease. Certain pyrazole derivatives have shown potent MAO-B inhibitory activity.[14]

    • Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are targets for diuretics and glaucoma treatments. Pyrazole-containing compounds have been identified as CA inhibitors.[5][15]

    • Dihydroorotate Dehydrogenase (DHODH): As a key enzyme in pyrimidine biosynthesis, DHODH is a target for antiviral and anti-inflammatory therapies.[16]

Part 3: Experimental Target Identification and Validation

Following in silico prediction, a tiered experimental approach is required to first confirm direct target engagement and then validate the functional consequences in a cellular context. For discovering entirely novel targets, an unbiased proteomics approach is recommended.

Workflow 1: Biochemical Target Engagement (Kinase Panel Screening)

This is the first and most direct test of the hypothesis that our compound is a kinase inhibitor.

  • Causality & Trustworthiness: This experiment provides a direct, quantitative measure of the compound's potency (IC₅₀) against a specific, purified enzyme. By screening against a large panel of kinases, it also provides critical data on selectivity. A highly potent and selective compound is a much more trustworthy lead candidate.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Preparation: A panel of purified recombinant human kinases (e.g., VEGFR-2, p38 MAPK, FLT3) is sourced. The compound, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, is dissolved in DMSO to create a stock solution and then serially diluted to create a concentration gradient (e.g., 10 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, for each kinase, add the kinase, its specific substrate peptide, and ATP to initiate the phosphorylation reaction. Immediately add the test compound at its various concentrations. Include a "no inhibitor" (DMSO only) positive control and a "no kinase" negative control.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for each kinase.

Anticipated Data Output

Target KinaseIC₅₀ (nM) [Hypothetical]Selectivity Fold (vs. Other Kinases)
FLT3 5.2 >100x
VEGFR-2 25.8 >20x
p38 MAPK 150.4>3x
CDK2 890.1-
EGFR >10,000-
Workflow 2: Cellular Target Validation & Functional Response

This workflow validates that the compound can enter a living cell, engage its intended target, and elicit a specific biological response.

  • Causality & Trustworthiness: A positive result in a cellular assay demonstrates target engagement in a physiological context and links biochemical potency to a functional outcome (e.g., inhibiting proliferation or inducing apoptosis). This is a critical step in validating the therapeutic hypothesis.

Experimental Protocol: Anti-Proliferative and Apoptosis Assay in AML Cells

  • Cell Culture: Culture a human AML cell line known to be dependent on FLT3 signaling (e.g., MV4-11) in appropriate media.

  • Cell Treatment: Seed cells in 96-well plates and treat with a serial dilution of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine for 72 hours.

  • Proliferation Measurement (MTT Assay): After incubation, add MTT reagent to each well. Living cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm. The signal is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Apoptosis Measurement (Annexin V Staining): Seed cells in 6-well plates and treat with the compound at its GI₅₀ and 10x GI₅₀ concentrations for 24 hours.[13]

  • Staining & Flow Cytometry: Harvest the cells and stain with FITC-conjugated Annexin V (a marker for early apoptosis) and Propidium Iodide (a marker for late apoptosis/necrosis).

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis compared to a vehicle-treated control.[13]

G cluster_2 Cellular Validation Workflow start MV4-11 AML Cells (FLT3-dependent) treat Treat with Compound (Dose-Response) start->treat prolif Measure Proliferation (72h, MTT Assay) treat->prolif apoptosis Measure Apoptosis (24h, Annexin V Staining) treat->apoptosis gi50 Calculate GI₅₀ prolif->gi50 flow Quantify Apoptotic Cells (Flow Cytometry) apoptosis->flow conclusion Confirm Cellular Mechanism of Action gi50->conclusion flow->conclusion

Caption: Workflow for validating cellular activity and mechanism.

Workflow 3: Unbiased Target Identification (Chemical Proteomics)

This advanced workflow is designed to discover all potential protein targets of the compound within the native cellular environment, including those not predicted by computational methods.

  • Causality & Trustworthiness: This is an unbiased, discovery-oriented approach. By identifying the complete set of proteins that physically bind to the compound, it can reveal novel mechanisms of action or explain off-target effects, providing the highest level of confidence in understanding the compound's pharmacology.

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize an analog of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine that incorporates a linker and a reactive handle (e.g., an alkyne) for attachment to a solid support.

  • Immobilization: Covalently attach the synthesized probe to agarose or magnetic beads.

  • Lysate Preparation: Grow a relevant cell line (e.g., a cancer cell line or inflammatory cells) and prepare a native protein lysate.

  • Affinity Pulldown: Incubate the protein lysate with the compound-immobilized beads. Proteins that bind to the compound will be captured. As a control, incubate a separate aliquot of lysate with beads that have no compound attached.

  • Competition Control: In a separate incubation, add a high concentration of the free, unmodified compound to the lysate before adding the beads. This will compete for binding and prevent true targets from being pulled down, which helps to eliminate non-specific binders.

  • Washing & Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Proteomic Analysis: Digest the eluted proteins into peptides and identify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the compound pulldown to those from the control and competition experiments. Proteins that are significantly enriched in the compound pulldown and depleted in the competition control are considered high-confidence targets.

Conclusion

The compound 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine stands as a promising candidate for therapeutic development, built upon the validated and versatile 5-aminopyrazole scaffold. The strategic framework outlined in this guide—beginning with efficient in silico screening, progressing to hypothesis-driven validation against high-probability targets like protein kinases and inflammatory enzymes, and culminating in unbiased proteomic discovery—provides a rigorous and comprehensive pathway for elucidating its mechanism of action. By adhering to these self-validating workflows, researchers can systematically uncover the therapeutic potential of this molecule and pave the way for its future development as a novel clinical agent.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: RSC Publishing)

  • Current status of pyrazole and its biological activities - PMC. (Source: PubMed Central)

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC. (Source: PubMed Central)

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (Source: MDPI)

  • 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (Source: PubMed)

  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (Source: ACS Publications)

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: MDPI)

  • In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl). (Source: DergiPark)

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (Source: NIH)

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (Source: PubMed Central)

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (Source: ResearchGate)

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (Source: ResearchGate)

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (Source: ResearchGate)

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC. (Source: PubMed Central)

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research)

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (Source: RSC Publishing)

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (Source: Frontiers)

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (Source: ResearchGate)

  • Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. (Source: Chapman University Digital Commons)

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (Source: Semantic Scholar)

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (Source: MDPI)

  • The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. (Source: Yeshiva University)

  • Approaches towards the synthesis of 5-aminopyrazoles. (Source: Beilstein Journals)

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. (Source: PubChem)

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. (Source: European Review for Medical and Pharmacological Sciences)

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (Source: OUCI)

  • Design, synthesis, biological evaluation, in silico ADME prediction and molecular docking of pyrazole-benzamides as multitargeting protien kinase inhibitors. (Source: ResearchGate)

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Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine: An Application Note

Abstract: This application note provides a comprehensive, two-step synthetic protocol for the preparation of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, two-step synthetic protocol for the preparation of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis leverages the robust and well-established methodologies of hydrazine chemistry and pyrazole formation. The protocol begins with the synthesis of the key intermediate, (3-Fluorobenzyl)hydrazine, via the reaction of 3-fluorobenzyl chloride with hydrazine hydrate. The subsequent and final step involves a cyclocondensation reaction between (3-Fluorobenzyl)hydrazine and 3-(dimethylamino)acrylonitrile to yield the target 5-aminopyrazole derivative. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

5-Aminopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a substituted benzyl group at the N1 position of the pyrazole ring allows for the exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties. 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, in particular, incorporates a fluorine atom, a common bioisostere for hydrogen, which can enhance metabolic stability and binding affinity to biological targets. This document provides a detailed and reliable protocol for the synthesis of this important compound, designed to be a self-validating system for researchers in the field. The most versatile and widely used method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles or their equivalents with hydrazine derivatives.[1]

Overall Synthetic Scheme

The synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine is achieved through a two-step process, as illustrated below. The initial step involves the formation of the substituted hydrazine, which is then used in a cyclocondensation reaction to construct the pyrazole ring.

Overall Synthesis Scheme R1 3-Fluorobenzyl chloride A1 R1->A1 R2 Hydrazine hydrate R2->A1 R3 3-(Dimethylamino)acrylonitrile A2 R3->A2 I1 (3-Fluorobenzyl)hydrazine I1->A2 P1 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine A1->I1 Step 1 A2->P1 Step 2

Figure 1: Two-step synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Step 1: Synthesis of (3-Fluorobenzyl)hydrazine

The initial and crucial step in this protocol is the synthesis of the key intermediate, (3-Fluorobenzyl)hydrazine. This is achieved through the nucleophilic substitution of chloride from 3-fluorobenzyl chloride by the highly nucleophilic hydrazine. The use of a large excess of hydrazine hydrate is critical to minimize the formation of the undesired bis-alkylation product, 1,2-bis(3-fluorobenzyl)hydrazine.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism, where the terminal nitrogen of hydrazine acts as the nucleophile, attacking the benzylic carbon of 3-fluorobenzyl chloride and displacing the chloride leaving group. The large excess of hydrazine also serves as a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluorobenzyl chloride144.5710.0 g0.069
Hydrazine hydrate (~64% hydrazine)50.0650 mL~1.0
Ethanol (95%)-100 mL-
Diethyl ether-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzyl chloride (10.0 g, 0.069 mol) and ethanol (100 mL).

  • Stir the mixture to dissolve the 3-fluorobenzyl chloride.

  • Carefully add hydrazine hydrate (50 mL, ~1.0 mol) to the solution. Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Fluorobenzyl)hydrazine as a pale yellow oil.

Expected Yield: 70-80%

Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. The presence of the benzylic protons and the N-H protons in the expected regions of the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will confirm the identity of the product.

Step 2: Synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

The final step in the synthesis is the cyclocondensation of the prepared (3-Fluorobenzyl)hydrazine with 3-(dimethylamino)acrylonitrile. This reaction is a highly efficient method for the formation of the 5-aminopyrazole ring system.

Mechanistic Rationale

The reaction is initiated by a nucleophilic attack of the more nucleophilic terminal nitrogen of (3-Fluorobenzyl)hydrazine onto the β-carbon of the electron-deficient double bond of 3-(dimethylamino)acrylonitrile (a Michael addition). This is followed by the elimination of dimethylamine and subsequent intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine then yields the aromatic 5-aminopyrazole.

Cyclocondensation Mechanism Hydrazine (3-F-Bn)NH-NH2 (3-Fluorobenzyl)hydrazine Intermediate1 Adduct Michael Addition Product Hydrazine->Intermediate1 + Acrylonitrile (CH3)2N-CH=CH-CN 3-(Dimethylamino)acrylonitrile Acrylonitrile->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate After Dimethylamine Elimination Intermediate1->Intermediate2 - (CH3)2NH Product 1-(3-F-Bn)-1H-pyrazol-5-amine Final Product Intermediate2->Product Tautomerization

Figure 2: Simplified mechanism of 5-aminopyrazole formation.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(3-Fluorobenzyl)hydrazine140.165.0 g0.036
3-(Dimethylamino)acrylonitrile96.133.4 g0.035
Ethanol (absolute)-50 mL-
Acetic acid (glacial)-1 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-Fluorobenzyl)hydrazine (5.0 g, 0.036 mol) in absolute ethanol (50 mL).

  • Add 3-(dimethylamino)acrylonitrile (3.4 g, 0.035 mol) to the solution.

  • Add a catalytic amount of glacial acetic acid (1 mL).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine as a solid.

Expected Yield: 60-75%

Characterization: The final product should be characterized by 1H NMR, 13C NMR, mass spectrometry, and melting point determination to confirm its structure and purity.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine. The described methods are based on well-established chemical transformations and are designed to be readily implemented in a standard laboratory setting. By providing mechanistic insights and a step-by-step guide, this document aims to facilitate the work of researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of this valuable molecular scaffold.

References

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

Sources

Application

Application Notes and Protocols: Regioselective N-alkylation of Pyrazol-5-amine with 3-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the regioselective N-alkylation of pyrazol-5-amine with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the regioselective N-alkylation of pyrazol-5-amine with 3-fluorobenzyl bromide, a critical transformation in the synthesis of diverse bioactive molecules. This document offers a detailed experimental protocol, an in-depth discussion of the underlying chemical principles, and robust analytical methods for product characterization.

Introduction: The Significance of N-Alkylated Pyrazolamines in Medicinal Chemistry

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The pyrazole scaffold is a bioisostere for various functional groups, offering favorable pharmacokinetic properties and diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. Specifically, the introduction of a substituted benzyl group, such as a 3-fluorobenzyl moiety, can significantly modulate a compound's potency, selectivity, and metabolic stability. The fluorine atom can enhance binding affinity to target proteins and improve metabolic profiles by blocking potential sites of oxidation.

The N-alkylation of unsymmetrical pyrazoles, such as pyrazol-5-amine, presents a regioselectivity challenge, as the reaction can occur at either of the two nitrogen atoms (N1 or N2) of the pyrazole ring, leading to the formation of two constitutional isomers. The distribution of these isomers is influenced by several factors, including the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base, and the reaction solvent.[3] Understanding and controlling this regioselectivity is paramount for the efficient synthesis of the desired biologically active isomer.

These application notes will focus on a robust protocol for the N-alkylation of pyrazol-5-amine with 3-fluorobenzyl bromide, with a detailed exploration of the factors governing the regiochemical outcome.

Reaction Workflow Overview

The overall workflow for the N-alkylation of pyrazol-5-amine with 3-fluorobenzyl bromide is depicted below. The process begins with the preparation of the reactants, followed by the N-alkylation reaction, product workup, and finally, purification and characterization of the resulting isomeric products.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagent Preparation: - Pyrazol-5-amine - 3-Fluorobenzyl bromide - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) Alkylation N-Alkylation Reaction: - Inert atmosphere - Controlled temperature Reagents->Alkylation Workup Aqueous Workup Alkylation->Workup Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry Purification->Characterization

Caption: Experimental workflow for the N-alkylation of pyrazol-5-amine.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the N-alkylation of pyrazol-5-amine with 3-fluorobenzyl bromide.

Materials:

  • Pyrazol-5-amine (1.0 eq)

  • 3-Fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add pyrazol-5-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Reagent Addition: While stirring vigorously, add 3-fluorobenzyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of N1 and N2 isomers.

  • Purification: Purify the isomeric mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the two major products: 1-(3-fluorobenzyl)-1H-pyrazol-5-amine and 2-(3-fluorobenzyl)-2H-pyrazol-5-amine.

Reaction Mechanism and Regioselectivity

The N-alkylation of pyrazol-5-amine proceeds via a nucleophilic substitution reaction. The base, potassium carbonate, deprotonates the pyrazole ring to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl bromide, displacing the bromide ion.

The regioselectivity of the alkylation is a critical aspect of this synthesis. The pyrazolate anion of pyrazol-5-amine is an ambident nucleophile, with two nucleophilic nitrogen atoms (N1 and N2). The alkylation can therefore lead to two possible regioisomers.

The amino group at the C5 position of the pyrazole ring plays a significant role in directing the alkylation. While the exocyclic amino group is generally more nucleophilic than the ring nitrogens, direct N-alkylation on the amino group is less common under these conditions, especially with a bulky alkylating agent.[4] The primary competition occurs between the two ring nitrogens.

The ratio of the N1 and N2 isomers is influenced by a combination of steric and electronic factors. Steric hindrance from the substituent at the C5 position can influence the accessibility of the adjacent N1 nitrogen.[1] In the case of the relatively small amino group, steric effects may be less pronounced compared to bulkier substituents. The electronic effect of the electron-donating amino group can also influence the electron density at the two nitrogen atoms, thereby affecting their nucleophilicity.

mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pyrazolamine Pyrazol-5-amine Pyrazolate Pyrazolate Anion (Ambident Nucleophile) Pyrazolamine->Pyrazolate Deprotonation BenzylBromide 3-Fluorobenzyl bromide N1_Isomer 1-(3-fluorobenzyl)-1H-pyrazol-5-amine N2_Isomer 2-(3-fluorobenzyl)-2H-pyrazol-5-amine Base Base (K2CO3) Pyrazolate->N1_Isomer Attack at N1 Pyrazolate->N2_Isomer Attack at N2

Caption: Simplified mechanism of N-alkylation of pyrazol-5-amine.

Data Presentation: Expected Outcomes

The following table summarizes the expected key parameters and outcomes for the N-alkylation of pyrazol-5-amine with 3-fluorobenzyl bromide.

ParameterExpected Value/OutcomeNotes
Yield 60-80% (combined isomers)Yields can vary based on reaction scale and purification efficiency.
Isomer Ratio (N1:N2) Variable, often favoring the N1 isomerThe ratio is sensitive to reaction conditions and requires experimental determination. Steric factors may favor alkylation at the less hindered N1 position.
TLC Rf (N1 isomer) Typically higherIn a non-polar eluent system (e.g., EtOAc/Hexanes), the less polar N1 isomer is expected to have a higher Rf value.
TLC Rf (N2 isomer) Typically lowerThe N2 isomer is generally more polar.

Product Characterization

Accurate characterization of the N-alkylated products is essential to confirm their identity and isomeric purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the pyrazole ring protons, the benzylic methylene protons, and the aromatic protons of the 3-fluorobenzyl group. The chemical shifts of the pyrazole ring protons can help distinguish between the N1 and N2 isomers.

    • ¹³C NMR: Provides information on the carbon framework of the molecules. The chemical shifts of the pyrazole ring carbons are sensitive to the position of the alkyl group.

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom in the 3-fluorobenzyl group.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the products. The molecular ion peak ([M+H]⁺) should correspond to the calculated exact mass of C₁₀H₁₀FN₃.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.- Extend the reaction time. - Ensure the use of anhydrous solvent and reagents. - Check the quality of the 3-fluorobenzyl bromide.
Decomposition of starting material or product.- Lower the reaction temperature. - Use a milder base.
Poor Isomer Separation Inadequate chromatographic conditions.- Optimize the eluent system for column chromatography. - Use a longer column or a finer silica gel. - Consider preparative HPLC for difficult separations.
Side Product Formation Alkylation on the exocyclic amino group.- Use a bulkier base to favor deprotonation of the less hindered pyrazole nitrogen. - Lower the reaction temperature.
Over-alkylation (quaternary salt formation).- Use a slight excess of the pyrazol-5-amine. - Carefully control the stoichiometry of the alkylating agent.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and medicinal applications. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879. [Link]

  • Kumar, V., & Aggarwal, R. (2018). A review on synthetic and medicinal perspectives of pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 18(1), 34-52. [Link]

  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press.
  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 9, 2176-2200. [Link]

  • Yadav, G. D., & Kadam, S. S. (2019). N-alkylation of pyrazoles: A review.
  • Sperry, J. B., & Wright, D. L. (2005). The application of palladium catalysis to the synthesis of bioactive heterocycles. Current Opinion in Drug Discovery & Development, 8(6), 723-741.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Method

Application Notes &amp; Protocols: Characterizing the Anti-Cancer Potential of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rationale for Investigating 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine in Oncology The pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] In oncology, pyrazole derivatives have demonstrated remarkable efficacy by targeting a wide array of cancer-critical proteins, including various kinases like EGFR, VEGFR-2, CDK, and BTK.[1][2] Compounds incorporating the 5-aminopyrazole moiety, in particular, have been extensively studied for their anti-inflammatory and anticancer activities.[3] The recent approval of Pirtobrutinib, a 5-aminopyrazole-based BTK inhibitor, for mantle cell lymphoma underscores the therapeutic potential of this chemical class.[3]

1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (herein referred to as FBP) is a novel compound belonging to this promising class. While specific biological data for FBP is not yet widely published, its structural features—a substituted pyrazole ring—suggest a high probability of interaction with key cellular targets involved in cancer progression.[2] Many such compounds function by inhibiting signaling pathways crucial for tumor cell growth and survival, such as the MAPK and PI3K/Akt pathways.[4]

This document provides a comprehensive, field-proven guide for the initial characterization of FBP's anti-cancer properties. It is designed to be a self-validating system, guiding researchers from initial cytotoxicity screening to more detailed mechanistic studies, including apoptosis and cell cycle analysis. The protocols herein are grounded in established methodologies to ensure robust and reproducible data generation.

Foundational Steps: Compound Handling and Cell Line Selection

Reconstitution and Storage of FBP

Scientific integrity begins with proper compound handling. FBP should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM).

  • Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. Using a high-concentration stock minimizes the final percentage of DMSO in the cell culture media, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5]

  • Protocol:

    • Calculate the volume of DMSO required to achieve the desired stock concentration.

    • Add the DMSO directly to the vial containing the FBP powder.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Strategic Selection of Cancer Cell Lines

The choice of cell lines is critical for generating clinically relevant data. A tiered approach is recommended.

  • Initial Screening: Begin with a small, diverse panel of commonly used and well-characterized cell lines from different cancer types (e.g., breast, lung, colon). The NCI-60 panel serves as a prime example of this strategy, where initial screening on a few sensitive lines dictates progression to the full panel.[6] Recommended starting lines include:

    • MCF-7: Estrogen-receptor-positive breast cancer.

    • MDA-MB-231: Triple-negative breast cancer.

    • A549: Non-small cell lung cancer.

    • HCT116: Colorectal carcinoma.

  • Mechanism-Driven Selection: Based on the hypothesis that pyrazole derivatives often target kinase pathways, subsequent selections should include cell lines with known mutations or dependencies on these pathways (e.g., cell lines with BRAF or KRAS mutations).[2][7] Public databases like the Cancer Cell Line Encyclopedia (CCLE) can be invaluable for selecting lines with specific genetic profiles.

Phase 1: Determining Cytotoxicity and Anti-Proliferative Effects

The first essential experiment is to determine if FBP has a cytotoxic or cytostatic effect on cancer cells and to establish its potency, typically measured by the half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method for this purpose.

Principle of the MTT Assay

The MTT assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5][9] Incubate overnight (37°C, 5% CO2) to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of the FBP stock solution in culture medium. A common starting range is from 100 µM down to 0.1 µM.[5]

  • Remove the overnight culture medium and add 100 µL of the FBP-containing medium to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "media-only" controls.

  • Incubate the plate for a standard duration, typically 48 or 72 hours.[8]

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[9][10]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Shake the plate gently for 5-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. An IC50 value is then determined by plotting a dose-response curve (Viability % vs. log[FBP Concentration]) and fitting it using non-linear regression.

ParameterDescriptionExample Data (Hypothetical)
Cell Line Cancer cell line testedA549 (Lung Carcinoma)
Treatment Duration Incubation time with the compound72 hours
IC50 Value Concentration of FBP that inhibits cell viability by 50%5.2 µM
Confidence Interval The 95% confidence interval for the IC50 value4.8 µM - 5.7 µM

Phase 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

A reduction in cell viability can be due to cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect). Flow cytometry-based assays are essential to distinguish between these mechanisms.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Interpretation Start Prepare FBP Stock (DMSO) SelectCells Select & Culture Cancer Cell Lines Start->SelectCells MTT Perform MTT Assay (Dose-Response) SelectCells->MTT IC50 Calculate IC50 Value MTT->IC50 Apoptosis Annexin V / PI Staining (Flow Cytometry) IC50->Apoptosis If IC50 is potent CellCycle Propidium Iodide Staining (Flow Cytometry) IC50->CellCycle If IC50 is potent WesternBlot Western Blot Analysis (p-Akt, p-ERK) IC50->WesternBlot Hypothesis-driven Conclusion Determine Mechanism of Action Apoptosis->Conclusion CellCycle->Conclusion WesternBlot->Conclusion

Assessing Apoptosis Induction via Annexin V/PI Staining

Apoptosis is a programmed cell death pathway critical for tissue homeostasis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11]

  • Rationale: This dual-staining method allows for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Detailed Protocol: Annexin V/PI Flow Cytometry

    • Treatment: Seed cells in 6-well plates and treat with FBP at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[12]

    • Washing: Wash the cell pellet once with cold 1X PBS.

    • Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.[13]

    • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[13] Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Analyzing Cell Cycle Arrest with Propidium Iodide

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase). PI staining of DNA content allows for quantification of cells in each phase.[14]

  • Rationale: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[14] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S phase have intermediate DNA content.

  • Detailed Protocol: Cell Cycle Analysis

    • Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay (Section 4.1, steps 1-2).

    • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12][15] Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[12][15]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[12][16] The RNase A is crucial to degrade double-stranded RNA, which PI can also bind to.[12]

    • Incubation: Incubate for 15-30 minutes at room temperature.[17]

    • Analysis: Analyze by flow cytometry, ensuring data is collected on a linear scale.[16]

Phase 3: Investigating Molecular Mechanisms

Based on the established anti-cancer activity of pyrazole derivatives, a logical next step is to investigate FBP's effect on key pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.[4][18] Western blotting is the gold-standard technique for this analysis.

G

Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways
  • Rationale: The activation state of these pathways is controlled by phosphorylation. By using antibodies specific to both the phosphorylated (active) and total forms of key proteins (e.g., Akt, ERK), one can determine if FBP inhibits pathway signaling.[4][19] A decrease in the ratio of phosphorylated protein to total protein indicates inhibition.

  • Abbreviated Protocol: Western Blotting

    • Treatment and Lysis: Treat cells with FBP at the IC50 concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[4] Incubate with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK, anti-total ERK) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

    • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control like GAPDH or β-actin.[4]

Conclusion and Future Directions

This guide outlines a logical, multi-phase workflow to comprehensively evaluate the anti-cancer potential of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine. By systematically assessing its cytotoxicity, impact on apoptosis and the cell cycle, and its effect on key oncogenic signaling pathways, researchers can build a robust data package. Positive findings from these studies would provide a strong rationale for advancing FBP into more complex models, such as 3D organoid cultures and in vivo animal studies, paving the way for potential therapeutic development.[6][20]

References

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. Available at: [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]

  • What are the best PI3K/Akt Signaling pathway antibodies for Western Blot? - ResearchGate. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. Available at: [Link]

  • MTT (Assay protocol - Protocols.io. Available at: [Link]

  • Western blot analysis for protein levels associated with the PI3K/AKT... - ResearchGate. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. Available at: [Link]

  • Oncology Drug Report 2026. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. Available at: [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC - NIH. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. Available at: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]

  • 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed. Available at: [Link]

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Sources

Application

High-Throughput Screening Assays for Pyrazole Derivatives: Application Notes and Protocols

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in a wide array of biological interactions have cemented its status as a "privileged scaffold." Pyrazole derivatives are integral components of numerous FDA-approved drugs, targeting a broad spectrum of diseases from cancer to cardiovascular disorders and infectious agents.[1][2][3] The unique electronic properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an attractive starting point for the design of novel therapeutics.[1][2] High-throughput screening (HTS) provides the technological framework to rapidly interrogate large libraries of pyrazole derivatives, identifying promising lead compounds for further development.[4][5] This guide offers a detailed exploration of various HTS methodologies tailored for the evaluation of pyrazole libraries, providing both the theoretical underpinnings and practical, field-tested protocols for immediate application.

Part 1: Foundational Screening Strategies: Phenotypic vs. Target-Based Approaches

The initial step in any screening campaign is the strategic decision between a phenotypic or a target-based approach. The choice is dictated by the research question: are we looking for a compound that elicits a specific cellular outcome, or one that interacts with a known molecular target?

  • Phenotypic Screening: This approach casts a wide net, seeking to identify compounds that produce a desired change in cellular phenotype (e.g., cell death, differentiation, or modulation of a specific pathway). It is particularly powerful for discovering first-in-class molecules and for complex diseases where the optimal molecular target is unknown.

  • Target-Based Screening: This is a more reductionist approach, focusing on identifying molecules that bind to or modulate the activity of a specific, purified protein (e.g., an enzyme or receptor) that is hypothesized to be involved in a disease.

The following sections will provide detailed protocols for both approaches, beginning with a widely used phenotypic assay.

Application Note 1: Cell-Based Phenotypic Screening for Anticancer Activity

This protocol describes a robust colorimetric assay to assess the cytotoxic or cytostatic effects of a pyrazole library on a cancer cell line. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational method in HTS due to its simplicity and reliability.[6]

Causality Behind Experimental Choices:

The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in the purple color indicates either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). This assay is an excellent primary screen to quickly flag compounds with potential anticancer activity.

Experimental Workflow: Cell-Based Cytotoxicity Screen

G cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_readout Data Acquisition & Analysis CompoundPlating Compound Plating (Serial Dilutions) CellSeeding Cell Seeding (e.g., HCT116 cells) CompoundPlating->CellSeeding Dispense cells into compound-containing plates Incubate Incubate Plates (48-72 hours, 37°C, 5% CO2) CellSeeding->Incubate MTT_add Add MTT Reagent Incubate->MTT_add Formazan_inc Incubate (4 hours, 37°C) MTT_add->Formazan_inc Solubilize Solubilize Formazan Formazan_inc->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Workflow for a cell-based MTT high-throughput screen.

Detailed Protocol: MTT Assay

Materials:

  • Pyrazole library (10 mM stock in DMSO)

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[6]

  • Sterile 96-well or 384-well flat-bottom plates

  • Automated liquid handling system and multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Compound Plating: Using an automated liquid handler, perform serial dilutions of the pyrazole library compounds in complete culture medium directly in the assay plates to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO at the same final concentration as the compounds) and a positive control (e.g., Doxorubicin).

  • Cell Seeding: Trypsinize and count the cells. Resuspend the cells in complete culture medium to a final density that allows for logarithmic growth over the incubation period (e.g., 5,000 cells per 100 µL for a 96-well plate). Dispense the cell suspension into each well of the compound-containing plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[6]

Data Presentation: Representative Cytotoxicity Data
Compound IDStructure (Example)IC50 (µM)
PZ-001Unsubstituted Pyrazole>100
PZ-0024-nitro-pyrazole46.2
PZ-003Phenyl-pyrazole15.8
PZ-004Pyrazole-carboxamide5.2
Doxorubicin(Positive Control)0.8

Application Note 2: Target-Based Biochemical Screening for Kinase Inhibition

This protocol details a target-based approach to identify pyrazole compounds that inhibit a specific protein kinase, such as Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers.[6] The fluorescence polarization (FP) assay is a homogeneous (no-wash) method ideal for HTS, measuring the binding of a fluorescently labeled tracer to the kinase.[6]

Causality Behind Experimental Choices:

FP is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[7] When this tracer binds to a much larger protein (the kinase), its rotation slows down significantly, resulting in a higher degree of polarization of the emitted light.[7] In a competitive FP assay, library compounds that bind to the kinase's active site will displace the fluorescent tracer, causing it to tumble freely again and leading to a decrease in the FP signal. This change in polarization is a direct measure of the compound's binding affinity for the target kinase.

CDK8 Signaling Pathway

CDK8 is a component of the Mediator complex, which regulates the transcription of genes by RNA Polymerase II. It can phosphorylate various transcription factors, including those in the Wnt/β-catenin and TGF-β signaling pathways, thereby influencing cell proliferation, differentiation, and stemness.[5][8]

CDK8_Pathway cluster_nucleus Wnt Wnt Ligand Receptor_Wnt Frizzled/LRP Wnt->Receptor_Wnt TGFb TGF-β Ligand Receptor_TGFb TGF-β Receptor TGFb->Receptor_TGFb BetaCatenin β-catenin Receptor_Wnt->BetaCatenin Signal Transduction SMADs SMADs Receptor_TGFb->SMADs Signal Transduction TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus, Binds to Mediator Mediator Complex SMADs->Mediator Enters Nucleus, Interacts with Nucleus Nucleus TCF_LEF->Mediator RNAPII RNA Pol II Mediator->RNAPII CDK8 CDK8 CDK8->SMADs Phosphorylates & Regulates CDK8->TCF_LEF Phosphorylates & Regulates CDK8->Mediator Part of Gene_Expression Target Gene Expression (Proliferation, etc.) RNAPII->Gene_Expression Transcription Pyrazole Pyrazole Inhibitor Pyrazole->CDK8 Inhibits

Caption: Simplified CDK8 signaling pathway and the point of intervention for pyrazole inhibitors.

Detailed Protocol: Fluorescence Polarization Kinase Assay

Materials:

  • Pyrazole library (10 mM stock in DMSO)

  • Recombinant human CDK8/CycC enzyme

  • Fluorescently labeled kinase tracer (a small molecule ligand with high affinity for CDK8 conjugated to a fluorophore like FITC or TAMRA)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Low-volume, black, 384-well microplates

  • Microplate reader with FP capabilities (with appropriate excitation and emission filters for the chosen fluorophore)

Procedure:

  • Reagent Preparation: Prepare solutions of CDK8/CycC and the fluorescent tracer in assay buffer at 2x the final desired concentration.

  • Compound Plating: Dispense a small volume (e.g., 200 nL) of the pyrazole library compounds and controls (DMSO for negative control, a known CDK8 inhibitor for positive control) into the 384-well plates using an acoustic liquid handler or pin tool.

  • Enzyme Addition: Add 10 µL of the 2x CDK8/CycC solution to each well. Mix and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Tracer Addition: Add 10 µL of the 2x fluorescent tracer solution to each well. This initiates the competition reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization in each well using a microplate reader. The reader will measure the intensity of the emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of the polarized excitation light. The FP value is typically calculated in millipolarization units (mP).

Data Presentation: Representative FP Inhibition Data
Compound IDConcentration (µM)FP Signal (mP)% Inhibition
Negative Control02500%
Positive Control1080100%
PZ-005118041.2%
PZ-00612452.9%
PZ-00719591.2%

Part 2: Expanding the Toolkit: Diverse HTS Assay Formats

Beyond the foundational assays, a suite of diverse technologies can be employed to screen pyrazole libraries, each offering unique advantages.

Luminescence-Based Assays (e.g., Kinase-Glo®)

Principle: These assays quantify enzyme activity by measuring the amount of ATP remaining in a reaction.[9] For a kinase assay, as the kinase uses ATP to phosphorylate its substrate, ATP levels decrease. The remaining ATP is used by luciferase in a coupled reaction to produce light. A potent inhibitor will prevent ATP consumption, resulting in a bright luminescent signal.

Protocol Snapshot: ATPase/Kinase Activity Assay

  • Kinase Reaction: Incubate the kinase, substrate, and pyrazole compound in a buffer containing a known amount of ATP.

  • Stop Reaction & Detect ATP: Add a reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and provides luciferase and luciferin.[10]

  • Read Luminescence: Incubate for a short period to stabilize the signal and measure the luminescence on a plate reader. Higher luminescence indicates greater inhibition.[10]

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This bead-based chemistry is highly sensitive and versatile. It involves two types of beads: a "Donor" bead that converts ambient oxygen to singlet oxygen upon illumination at 680 nm, and an "Acceptor" bead that emits light (~520-620 nm) when it comes into close proximity with a Donor bead and is excited by the singlet oxygen. For a kinase assay, one might use an antibody-coated Acceptor bead that recognizes a phosphorylated substrate and a Donor bead that binds another part of the substrate or the kinase itself. Kinase activity brings the beads together, generating a signal. An inhibitor prevents this, reducing the signal.

Experimental Workflow: AlphaScreen® Kinase Assay

AlphaScreen cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Readout Mix Incubate Kinase, Substrate, ATP, & Pyrazole Compound AddBeads Add Donor and Acceptor Beads Mix->AddBeads IncubateDark Incubate in Dark AddBeads->IncubateDark ReadSignal Read Luminescence (~600 nm) IncubateDark->ReadSignal

Caption: General workflow for an AlphaScreen® assay.

Biophysical Assays for Hit Validation and Fragment Screening

Biophysical methods provide direct evidence of binding and are invaluable for validating hits from primary screens and for screening low-molecular-weight fragment libraries, where functional readouts may be too weak.

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF):

    • Principle: This technique measures the thermal stability of a protein.[11] A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein as it unfolds due to increasing temperature, causing an increase in fluorescence. A ligand, such as a pyrazole derivative, that binds to and stabilizes the protein will increase its melting temperature (Tm).[11]

    • Protocol Snapshot:

      • Mix the target protein, SYPRO Orange dye, and pyrazole compound in a 96- or 384-well PCR plate.

      • Use a real-time PCR instrument to slowly ramp the temperature (e.g., from 25°C to 95°C).[12]

      • Monitor the fluorescence at each temperature increment.

      • Calculate the Tm from the resulting melt curve. A significant positive shift in Tm indicates binding.

  • Isothermal Titration Calorimetry (ITC):

    • Principle: Considered the "gold standard" for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event.[13][14][15] This allows for the determination of the binding constant (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single, label-free experiment.[13][16]

    • Application: While not a primary HTS method due to lower throughput and higher sample consumption, ITC is crucial for the thermodynamic characterization of validated hits.

Part 3: Ensuring Data Integrity: Quality Control and Analysis

The trustworthiness of HTS data is paramount. Rigorous quality control (QC) and robust statistical analysis are non-negotiable for a successful screening campaign.

Key Quality Control Metrics
  • Z'-Factor: This statistical parameter is the gold standard for assessing the quality of an HTS assay.[1][17] It reflects the dynamic range of the signal and the data variation associated with the positive and negative controls.

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[17][18]

    • Interpretation: [1]

      • Z' > 0.5: An excellent assay, suitable for HTS.

      • 0 < Z' < 0.5: A marginal assay, may require optimization.

      • Z' < 0: An unacceptable assay.

  • Signal-to-Background (S/B) Ratio: Calculated as Mean_pos / Mean_neg, this provides a simple measure of the assay window. A higher S/B is generally desirable.

Robust Data Analysis

HTS data is often prone to outliers and systematic errors. Robust statistical methods are less sensitive to such deviations.[6][19]

  • Median and Median Absolute Deviation (MAD): Instead of the mean and standard deviation, the median and MAD are often used to normalize data and identify hits.[6] This approach is less skewed by extremely high or low outlier values.

  • Hit Selection: A common method for hit selection is to define a "hit" as any compound whose activity is greater than a certain number of MADs from the median of the sample population (e.g., > 3 MADs).

Data Analysis Workflow

DataAnalysis RawData Raw Plate Data QC Quality Control (Calculate Z'-Factor) RawData->QC Normalization Normalization (e.g., % Inhibition, Median/MAD) QC->Normalization If Z' > 0.5 HitSelection Hit Selection (Define Threshold) Normalization->HitSelection DoseResponse Dose-Response Analysis (IC50/EC50 Fitting) HitSelection->DoseResponse Confirm Hits ValidatedHits Validated Hit List DoseResponse->ValidatedHits

Caption: A typical HTS data analysis and hit validation workflow.

Conclusion and Future Perspectives

The pyrazole scaffold will undoubtedly continue to be a prolific source of new therapeutic agents. The successful identification of novel, potent, and selective pyrazole derivatives is critically dependent on the rational selection and rigorous execution of high-throughput screening assays. By combining diverse methodologies—from broad phenotypic screens to highly specific target-based and biophysical assays—researchers can efficiently navigate vast chemical libraries. The protocols and principles outlined in this guide provide a robust framework for initiating and conducting successful HTS campaigns. As technology advances, the integration of high-content imaging, label-free detection, and sophisticated data analysis will further empower the discovery of the next generation of pyrazole-based medicines.

References

  • Benchchem. (n.d.). High-Throughput Screening of Pyrazole Libraries: Application Notes and Protocols.
  • G-Biosciences. (n.d.). Lumino™ ATP Detection Assay (Cat. # 786-1311, 786-1312).
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
  • Butkiewicz, M., et al. (2014). Data analysis approaches in high throughput screening.
  • Martin, S. E., et al. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Pfizer. (2021). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • Stein, C., et al. (2018). Schematic representation of CDK8's functions in transcription and signaling pathways. ResearchGate.
  • Wu, G., & Liu, X. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. In Methods in Molecular Biology (Vol. 1889, pp. 265-276). Humana Press.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Wikipedia. (n.d.). Fluorescence polarization immunoassay.
  • Wikipedia. (n.d.). Z-factor.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Paricharak, S., et al. (2025). Robust Analysis of High Throughput Screening (HTS) Assay Data. Taylor & Francis Online.
  • Reaction Biology. (n.d.). Protease Assays.
  • ResearchGate. (2025). High-Throughput Screening with Quantitation of ATP Consumption: A Universal Non-Radioisotope, Homogeneous Assay for Protein Kinase.
  • MDPI. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Malvern Panalytical. (2016). Isothermal Titration Calorimetry.
  • AZoNetwork. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry.
  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Kores, K., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC.
  • Frontiers in Oncology. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway.
  • ResearchGate. (n.d.). Diagram of the Mediator complex depicting the targets of Cdk8 module regulation.
  • ResearchGate. (2025). Determination of dissociation constants of protein ligands by thermal shift assay.
  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures.
  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems.
  • AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry.
  • GeneCards. (n.d.). CDK8 Gene.
  • Bioconjugate Chemistry. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • MDPI. (n.d.). A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase.
  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift Assays.
  • Current Protocols in Protein Science. (n.d.). Analysis of protein stability and ligand interactions by thermal shift assay. NIH.
  • YouTube. (2025). Measuring binding kinetics with isothermal titration calorimetry.
  • ResearchGate. (n.d.). Diagram of the Mediator complex depicting the targets of Cdk8 module regulation.
  • Bioinformatics. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic.

Sources

Method

1-(3-Fluorobenzyl)-1H-pyrazol-5-amine as a chemical probe for proteomics

An Application Guide for the Development and Use of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine as a Chemical Probe for Proteomics Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development and Use of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine as a Chemical Probe for Proteomics

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective development and application of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine as a novel chemical probe for proteomics. While the pyrazole scaffold is prevalent in pharmacologically active compounds known to modulate various protein families, the specific utility of this molecule as a proteomics tool is an emerging area of investigation.[1][2] This guide moves beyond theoretical discussion to provide detailed, actionable protocols for its transformation into a functional affinity-based probe, its application in target identification experiments, and the subsequent analysis using mass spectrometry. We will detail the scientific rationale behind key experimental choices, from probe synthesis to target validation, to equip researchers with the necessary framework to explore the proteome and deconvolve the mechanism of action for pyrazole-based small molecules.

Introduction: The Rationale for a Pyrazole-Based Chemical Probe

Chemical proteomics is a powerful discipline that utilizes small-molecule probes to study protein function, interactions, and localization directly within complex biological systems.[3] These tools are instrumental in drug discovery for identifying the molecular targets of therapeutic compounds, elucidating off-target effects, and understanding disease mechanisms at a molecular level.[4][5] Activity-Based Protein Profiling (ABPP), a key strategy within chemical proteomics, employs probes that covalently label the active sites of specific enzyme classes, providing a direct readout of their functional state rather than mere abundance.[6][7]

The pyrazole heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-inflammatory to anticancer agents.[8] Compounds based on the 5-aminopyrazole core, in particular, have been investigated as potent and selective inhibitors of various enzymes, including kinases and cyclooxygenases.[1][2] This history of specific protein interactions makes the pyrazole moiety an excellent starting point for designing chemical probes.

1-(3-Fluorobenzyl)-1H-pyrazol-5-amine is a compelling candidate for development into a chemical probe for several reasons:

  • Bioactive Scaffold: The core structure is known to interact with protein targets.[8]

  • Synthetic Handle: The primary amine at the 5-position provides a readily available nucleophile for chemical modification, allowing for the attachment of reporter tags and linkers without disrupting the core scaffold likely responsible for protein binding.[9]

  • Fluorine Labeling: The fluorine atom can serve as a useful spectroscopic tag for certain biophysical assays, although it is not the primary focus of this proteomics guide.

This guide will outline a strategic workflow to convert this parent molecule into a biotinylated affinity probe and use it to identify its interacting proteins in a cellular context.

Probe Design and Synthesis Strategy

To be an effective tool, a chemical probe requires three key components: a recognition element, a reporter tag, and a linker.[10][11]

  • Recognition Element: 1-(3-fluorobenzyl)-1H-pyrazol-5-amine itself.

  • Reporter Tag: Biotin is the quintessential choice for affinity purification due to its incredibly high affinity for streptavidin (or avidin), enabling robust enrichment of probe-bound proteins from a complex proteome.

  • Linker: A flexible linker, such as one based on polyethylene glycol (PEG), is incorporated to spatially separate the biotin tag from the parent molecule. This minimizes the risk of the bulky tag sterically hindering the probe's interaction with its target protein.

The proposed synthetic strategy involves a straightforward acylation of the primary amine on the pyrazole ring with an NHS-ester-activated Biotin-PEG linker. This is a reliable and high-yielding reaction commonly used in bioconjugation chemistry.

Protocol 1: Synthesis of a Biotinylated Affinity Probe (FP-Biotin)

This protocol describes the synthesis of FP-Biotin , our designated name for the 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine-PEG-Biotin conjugate.

Materials:

  • 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (Parent Compound)

  • NHS-PEG4-Biotin (or similar length linker)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass Spectrometer (e.g., LC-ESI-MS) for characterization

Procedure:

  • Dissolution: Dissolve 10 mg of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine in 1 mL of anhydrous DMF in a small glass vial.

  • Base Addition: Add 1.5 molar equivalents of TEA or DIPEA to the solution. This acts as a base to deprotonate the primary amine, increasing its nucleophilicity.

  • Probe Conjugation: In a separate vial, dissolve 1.1 molar equivalents of NHS-PEG4-Biotin in 0.5 mL of anhydrous DMF. Add this solution dropwise to the pyrazole solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of an amine-containing buffer, like Tris, to consume any remaining NHS-ester.

  • Purification: Purify the crude reaction mixture using reverse-phase HPLC. A typical gradient might be 10-90% acetonitrile in water (with 0.1% trifluoroacetic acid) over 30 minutes.

  • Characterization: Collect the fractions containing the desired product and confirm its identity and purity using high-resolution mass spectrometry. The expected mass will correspond to the sum of the parent compound, the PEG-Biotin linker, minus the NHS group.

  • Storage: Lyophilize the pure fractions to obtain the FP-Biotin probe as a white powder. Store at -20°C or -80°C, protected from light and moisture.

Application Notes: Proteome-Wide Target Identification

The central application of the FP-Biotin probe is to identify its direct and indirect binding partners from a complex biological sample, such as a cell lysate or even in living cells. The general workflow involves labeling, enrichment, and identification via mass spectrometry.

G

Protocol 2: Protein Labeling in Cell Lysate

Rationale: Performing the initial labeling in a cell lysate is a robust starting point. It ensures the probe has access to all soluble proteins, including cytosolic, nuclear, and organellar proteins, without the complication of cell permeability.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Lysis Buffer (e.g., RIPA buffer without SDS, or a native lysis buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with protease inhibitors

  • FP-Biotin probe stock solution (e.g., 10 mM in DMSO)

  • Parent Compound (un-biotinylated) for competition control

  • Bradford or BCA Protein Assay Kit

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer containing a protease inhibitor cocktail. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (clarified lysate) using a Bradford or BCA assay.

  • Lysate Normalization: Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.

  • Experimental Setup: Prepare three sets of samples in microcentrifuge tubes:

    • Labeling Sample: 1 mL of lysate.

    • Competition Control: 1 mL of lysate pre-incubated with a 100-fold molar excess of the parent compound (1-(3-Fluorobenzyl)-1H-pyrazol-5-amine) for 30 minutes at 4°C before adding the probe.

    • Negative Control: 1 mL of lysate treated with DMSO vehicle only.

  • Probe Labeling: Add the FP-Biotin probe to the "Labeling" and "Competition Control" tubes to a final concentration of 1-10 µM. (Note: This concentration should be optimized). Add an equivalent volume of DMSO to the "Negative Control".

  • Incubation: Incubate all samples for 1 hour at 4°C with gentle rotation to allow the probe to bind to its target proteins.

Protocol 3: Enrichment of Probe-Labeled Proteins

Rationale: This step uses the high-affinity interaction between biotin and streptavidin to isolate the probe and any proteins bound to it. The competition control is critical here; a true binding partner will show significantly reduced enrichment when the parent compound is present, as it occupies the binding site and prevents the FP-Biotin probe from binding.

Materials:

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)

  • Labeled lysates from Protocol 2

Procedure:

  • Bead Preparation: Aliquot an appropriate amount of streptavidin beads for each sample (e.g., 30 µL of slurry). Wash the beads three times with lysis buffer to remove preservatives.

  • Capture: Add the pre-washed beads to each of the three lysate samples (Labeling, Competition, Negative Control).

  • Incubation: Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.

  • Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:

    • 2 washes with Wash Buffer.

    • 2 washes with high-salt buffer (e.g., 50 mM Tris, 500 mM NaCl).

    • 2 washes with a final buffer compatible with digestion (e.g., 50 mM Tris-HCl).

Protocol 4: On-Bead Digestion for Mass Spectrometry

Rationale: Digesting the captured proteins into peptides directly on the beads is an efficient method that minimizes sample loss and contamination from the streptavidin protein itself, which can be a problem if proteins are eluted before digestion.[12]

Materials:

  • Reduction solution (e.g., 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate)

  • Alkylation solution (e.g., 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate, pH 8.0

Procedure:

  • Reduction: Resuspend the washed beads in 50 µL of reduction solution. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the samples to room temperature. Add 50 µL of alkylation solution and incubate in the dark for 20 minutes.

  • Digestion: Add trypsin to the bead slurry at a 1:50 (trypsin:estimated protein) ratio. Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the tubes to pellet the beads. Carefully collect the supernatant, which now contains the digested peptides.

  • Second Elution: Add 50 µL of a solution like 0.1% formic acid to the beads, vortex, and collect this supernatant. Combine it with the first peptide collection.

  • Desalting: Desalt the collected peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis. This step is crucial for removing salts and detergents that interfere with mass spectrometry.[12]

Mass Spectrometry and Data Analysis

The desalted peptides are analyzed by "shotgun" proteomics.[13] Peptides are separated by liquid chromatography and ionized into a mass spectrometer, which measures their mass-to-charge ratio and fragmentation patterns to determine their amino acid sequence.

Table 1: Example LC-MS/MS Acquisition Parameters

ParameterSettingRationale
LC System Nano-flow UHPLCProvides high-resolution separation of complex peptide mixtures.
Column C18 reverse-phase, 25 cmStandard for peptide separation.
Gradient 5-40% Acetonitrile over 90 minSeparates peptides based on hydrophobicity.
MS Instrument Orbitrap-based (e.g., Orbitrap Exploris, Tribrid)Offers high resolution and mass accuracy for confident peptide identification.[14]
Acquisition Mode Data-Dependent Acquisition (DDA)Selects the most abundant peptide ions for fragmentation (MS/MS).
MS1 Resolution 120,000High resolution distinguishes between ions with very similar m/z values.
MS2 Resolution 30,000Sufficient for identifying fragment ions.

Data Analysis: The raw mass spectrometry data is processed using software like MaxQuant or Proteome Discoverer. The data is searched against a protein database (e.g., UniProt Human) to identify the peptides and, by inference, the proteins.

A successful target ("hit") is a protein that is significantly enriched in the Labeling Sample compared to both the Negative Control (DMSO) and, most importantly, the Competition Control . Label-free quantification (LFQ) intensity values are used to determine enrichment ratios.

Target Validation: Ensuring Specificity

Identifying a protein by mass spectrometry is the first step. Validation is required to confirm it is a genuine biological target.

G

Key Validation Strategies:

  • Western Blotting: After a pulldown experiment, elute a small portion of the beads and run an SDS-PAGE gel. Probe with an antibody against the candidate protein. A strong band should appear in the labeling lane but be significantly weaker or absent in the competition and negative control lanes.

  • Cellular Thermal Shift Assay (CETSA): This technique measures changes in a protein's thermal stability upon ligand binding.[15] A direct interaction with the parent compound should increase the melting temperature of the target protein, which can be detected by Western blot or mass spectrometry.

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): These biophysical methods can be used with purified recombinant protein to directly measure the binding affinity and kinetics of the parent compound, providing quantitative validation of the interaction.

By following this comprehensive guide, researchers can systematically develop 1-(3-fluorobenzyl)-1H-pyrazol-5-amine from a simple chemical entity into a powerful proteomics probe, enabling new discoveries in biology and drug development.

References

  • Di Paola, R., & Cuzzocrea, S. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]

  • Zhang, H., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • Ocampo-Cárdenas, R., et al. (2023). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Wikipedia. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Activity-based protein profiling: A graphical review. PMC - PubMed Central. [Link]

  • Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Zhang, Y., et al. (2024). Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. PubMed. [Link]

  • Wang, Z., et al. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Siddique, A., et al. (2013). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Basile, L., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central. [Link]

  • Roy, J., & Zhou, Y. (2024). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing. [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Domon, B., & Aebersold, R. (2006). Mass Spectrometry for Proteomics. PMC - PubMed Central. [Link]

  • PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. PubChem. [Link]

  • EMSL Summer School. (2021). Mass Spectrometry-Based Proteomics. YouTube. [Link]

  • Bogyo, M., & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

  • Zaro, B. W., & Pratt, M. R. (2024). Engineered Proteins and Chemical Tools to Probe the Cell Surface Proteome. ACS Publications. [Link]

  • ResearchGate. (2023). Activity-based protein profiling: A graphical review. ResearchGate. [Link]

  • ResearchGate. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. [Link]

  • Bantscheff, M., & Lemeer, S. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]

  • El-Gazzar, A. R. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Li, B., et al. (2024). Research Progress on the Application of Mass Spectrometry Imaging Technology in Cerebral Disease. MDPI. [Link]

  • Liu, H., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

Sources

Application

Application Notes &amp; Protocols for the Development of Novel Anti-Inflammatory Agents from Pyrazole Scaffolds

Introduction: The Pyrazole Scaffold as a Privileged Core in Anti-Inflammatory Drug Discovery Inflammation is a fundamental biological process that, while essential for host defense, can lead to a cascade of chronic and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process that, while essential for host defense, can lead to a cascade of chronic and debilitating diseases when dysregulated.[1] The global burden of chronic inflammatory diseases necessitates the development of novel therapeutic agents with improved efficacy and safety profiles.[1] In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and among them, the pyrazole nucleus is a distinguished scaffold.[1][2] This five-membered aromatic ring system is a cornerstone in the design of numerous clinically successful drugs, including the renowned anti-inflammatory agent Celecoxib (Celebrex®).[3][4]

The therapeutic versatility of pyrazole derivatives stems from their unique structural and electronic properties, which allow for tailored interactions with various biological targets.[2][5] Their primary anti-inflammatory mechanisms often involve the targeted inhibition of key enzymes and signaling proteins in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).[5][6] By selectively targeting these mediators, pyrazole-based agents can effectively suppress the production of pro-inflammatory prostaglandins and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby mitigating the inflammatory response.[4][7]

This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel pyrazole-based anti-inflammatory agents. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to navigate the preclinical drug discovery pipeline, from initial compound design to in vivo proof-of-concept.

The Drug Discovery & Development Workflow

The journey from a chemical scaffold to a viable drug candidate is a systematic, multi-stage process. The following workflow illustrates the key phases in the development of novel pyrazole-based anti-inflammatory agents, emphasizing the iterative nature of design, synthesis, and testing.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Optimization A Lead Identification (Pyrazole Scaffold) B In Silico Screening (e.g., Lipinski's Rule of Five, Docking) A->B C Chemical Synthesis & Library Generation B->C D In Vitro Biological Assays (COX-2, Cytokine Release) C->D E In Vivo Efficacy Models (e.g., Paw Edema) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->C Iterative Redesign & Resynthesis

Caption: High-level workflow for pyrazole-based drug discovery.

Section 1: Rational Design and Synthesis of Pyrazole Derivatives

The foundation of a successful drug discovery program lies in the thoughtful design and efficient synthesis of a diverse library of compounds. The goal is to explore the chemical space around the pyrazole core to identify derivatives with optimal potency, selectivity, and drug-like properties.

Guiding Principles: Structure-Activity Relationships (SAR) and In Silico Screening

Before embarking on synthesis, computational tools can be leveraged to prioritize candidates with a higher probability of success.

  • Structure-Activity Relationship (SAR): The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, in many COX-2 inhibitors, a sulfonamide or a similar group is crucial for binding to a specific pocket in the enzyme.[8] Lipophilicity is another critical factor; highly lipophilic compounds often exhibit better cell permeability and anti-inflammatory activity.[3]

  • Lipinski's Rule of Five: This rule of thumb is used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[9][10] Molecules that comply with these rules are more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties.[11]

Protocol: In Silico Evaluation using Lipinski's Rule of Five

  • Objective: To assess the potential for oral bioavailability of designed pyrazole derivatives.

  • Procedure: a. Draw the chemical structure of the designed pyrazole derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch). b. Utilize software or online web servers (e.g., SwissADME, SCFBio) to calculate the key physicochemical properties. c. Analyze the calculated values against Lipinski's criteria.

  • Interpretation: A compound is considered to have favorable drug-like properties if it violates no more than one of the following rules:

    • Molecular Weight (MW) ≤ 500 Da

    • LogP (a measure of lipophilicity) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

Table 1: Example In Silico Analysis of a Hypothetical Pyrazole Derivative

ParameterValueLipinski's RuleCompliance
Molecular Weight381.4 g/mol ≤ 500Yes
LogP3.5≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Violations 0 ≤ 1 Pass
Protocol: General Synthesis of Pyrazole Derivatives via Chalcone Intermediates

A common and efficient method for synthesizing a library of pyrazole derivatives involves a two-step process: the Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazine.[3][12]

Step 1: Synthesis of Chalcone Intermediate (e.g., 1,3-diphenylprop-2-en-1-one)

  • Rationale: Chalcones are excellent precursors for pyrazole synthesis. This step creates the carbon backbone required for the subsequent cyclization.

  • Materials: Substituted acetophenone, substituted benzaldehyde, ethanol, sodium hydroxide (NaOH).

  • Procedure: a. Dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask. b. Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (e.g., 40%) dropwise with constant stirring. c. Allow the reaction to stir at room temperature for 2-4 hours. The formation of a solid precipitate indicates product formation. d. Pour the reaction mixture into crushed ice and acidify with dilute HCl. e. Filter the resulting solid, wash thoroughly with cold water, and dry. f. Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: Cyclization to form 1,3,5-Trisubstituted-2-Pyrazoline

  • Rationale: The reaction of the α,β-unsaturated ketone system of the chalcone with hydrazine hydrate results in the formation of the five-membered pyrazoline ring.

  • Materials: Chalcone intermediate, hydrazine hydrate, glacial acetic acid, absolute ethanol.

  • Procedure: a. Dissolve the synthesized chalcone (5 mmol) in absolute ethanol (25 mL) in a round-bottom flask. b. Add hydrazine hydrate (10 mmol) to the solution. c. Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 6-8 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture and pour it into ice-cold water. f. Filter the precipitated solid, wash with water, and dry. g. Purify the crude pyrazoline derivative by recrystallization or column chromatography.

  • Confirmation: The structure of the final compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12]

Section 2: In Vitro Biological Evaluation

In vitro assays are essential for determining the biological activity, mechanism of action, and selectivity of the synthesized compounds in a controlled, cellular, or acellular environment.[13]

Key Inflammatory Pathways Targeted by Pyrazoles

The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of specific signaling pathways. Understanding these pathways is crucial for designing relevant biological assays.

G cluster_0 COX-2 Pathway cluster_1 Macrophage Cytokine Production AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines TNF-α, IL-6 Gene Transcription NFkB->Cytokines ReleasedCytokines Released Cytokines Cytokines->ReleasedCytokines Pyrazole_Cytokine Pyrazole Inhibitor Pyrazole_Cytokine->NFkB Inhibition

Caption: Key inflammatory pathways targeted by pyrazole agents.

Protocol: COX-1/COX-2 Inhibition Assay
  • Objective: To determine the potency (IC₅₀) and selectivity of pyrazole compounds for inhibiting COX-1 and COX-2 enzymes.

  • Rationale: Selective inhibition of COX-2 over COX-1 is a key therapeutic goal for modern NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects.[4][14] The mechanism of action for celecoxib, a pyrazole-containing drug, is the selective inhibition of COX-2.[4]

  • Procedure (based on a generic colorimetric assay kit): a. Prepare a dilution series of the test pyrazole compounds and reference drugs (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective control). b. In a 96-well plate, add the appropriate buffer, heme, and either the COX-1 or COX-2 enzyme to separate wells. c. Add the diluted test compounds or controls to their respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding arachidonic acid (the substrate). e. Incubate for a short period (e.g., 2 minutes). f. Stop the reaction and add a colorimetric substrate that reacts with Prostaglandin G2 (the product of the COX reaction) to produce a colored compound. g. Measure the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity). c. Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 2: Sample Data for COX Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Test Compound (PZ-1)250.550
Celecoxib (Control)>1000.045>2222
Indomethacin (Control)0.11.50.067
Protocol: Cytokine Release Assay in LPS-Stimulated Macrophages
  • Objective: To evaluate the ability of pyrazole compounds to suppress the production of pro-inflammatory cytokines TNF-α and IL-6.

  • Rationale: Macrophages play a central role in inflammation. When activated by stimuli like bacterial lipopolysaccharide (LPS), they release a flood of cytokines.[15] Measuring the inhibition of this release is a key indicator of anti-inflammatory potential.[16][17]

  • Procedure: a. Cell Culture: Seed RAW 264.7 murine macrophages (or human peripheral blood mononuclear cells [PBMCs]) in a 96-well plate and allow them to adhere overnight.[18] b. Pre-treatment: Treat the cells with various concentrations of the pyrazole compounds for 1-2 hours. c. Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. d. Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. e. Supernatant Collection: Carefully collect the cell culture supernatant from each well. f. Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[19] g. Cell Viability: In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue™) to ensure that the observed reduction in cytokines is not due to compound-induced cell death.

Section 3: In Vivo Efficacy Models

In vivo models are indispensable for evaluating the therapeutic efficacy of a drug candidate in a complex biological system, providing insights into its overall effect on the inflammatory process.[20][21]

Protocol: Carrageenan-Induced Paw Edema in Rodents
  • Objective: To assess the acute anti-inflammatory activity of pyrazole compounds in a live animal model.

  • Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening potential anti-inflammatory drugs. The inflammatory response in this model is biphasic, with an initial release of histamine and serotonin, followed by a later phase mediated by prostaglandins, which is sensitive to inhibition by NSAIDs.[3][22]

  • Procedure: a. Animals: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions. b. Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).
    • Group 3-5: Test Compound at different doses (e.g., 10, 25, 50 mg/kg). c. Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. d. Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. e. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw. f. Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
  • Data Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume. b. Calculate the Percentage Inhibition of Edema for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Table 3: Sample Data for Carrageenan-Induced Paw Edema (at 3 hours)

Treatment GroupDose (mg/kg)Mean Paw Edema (mL)% Inhibition
Vehicle Control-0.85 ± 0.05-
Indomethacin100.40 ± 0.0352.9%
Test Compound (PZ-1)250.55 ± 0.0435.3%
Test Compound (PZ-1)500.42 ± 0.0350.6%

Conclusion and Future Perspectives

The development of novel anti-inflammatory agents from pyrazole scaffolds represents a promising avenue for addressing unmet medical needs. The workflow and protocols detailed in this guide provide a robust framework for the systematic design, synthesis, and evaluation of these compounds. By integrating in silico predictions with rigorous in vitro and in vivo testing, researchers can efficiently identify and advance lead candidates. Successful compounds identified through this pipeline can then proceed to more advanced preclinical studies, including pharmacokinetics, toxicology, and chronic inflammation models, with the ultimate goal of nomination for clinical development. The inherent versatility of the pyrazole core ensures that it will remain a central and highly valuable scaffold in the ongoing search for safer and more effective anti-inflammatory therapies.

References

  • Kontogiorgis, C. A., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences. Available at: [Link]

  • Piqueras, L., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Kontogiorgis, C. A., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Goubaa, H., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Sucher, R., et al. (2009). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • El-Sayad, H. A., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. Available at: [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. Available at: [Link]

  • Ashok, P., & Koti, B. C. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]

  • Sharma, R., et al. (2022). Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. Bentham Science. Available at: [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies. Available at: [Link]

  • So, M. S., & Verdugo, M. (2023). Celecoxib. NCBI Bookshelf. Available at: [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. Available at: [Link]

  • Sánchez-Mendoza, M. E., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

Welcome to the technical support guide for the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine. This resource is designed for chemistry professionals to troubleshoot and optimize this specific synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-5-amine. This resource is designed for chemistry professionals to troubleshoot and optimize this specific synthesis. Here, we address common challenges, provide detailed analytical protocols, and explain the chemical principles behind potential side product formation.

Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis shows two major peaks with the same mass. What is the most likely cause?

A1: The most common issue in the N-alkylation of asymmetric pyrazoles is the formation of regioisomers.[1][2] The reaction between 1H-pyrazol-5-amine and 3-fluorobenzyl bromide can occur on either of the two nitrogen atoms of the pyrazole ring, leading to the desired N1-alkylated product and the isomeric N2-alkylated side product.

  • Desired Product: 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (N1-alkylation)

  • Side Product: 2-(3-Fluorobenzyl)-2H-pyrazol-3-amine (N2-alkylation)

These are constitutional isomers and will have identical mass spectra but different retention times in liquid chromatography. Their formation is highly dependent on reaction conditions such as the base, solvent, and temperature used.[3]

Q2: How can I definitively distinguish between the N1 and N2 regioisomers?

A2: Unambiguous structure elucidation requires advanced Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).[1][4]

  • ¹H NMR: While subtle differences in chemical shifts will be present, they are often insufficient for definitive assignment alone.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will differ between the two isomers.

  • NOESY: This is often the most conclusive method. For the desired N1-isomer, a spatial correlation (a NOESY cross-peak) will be observed between the benzylic protons (-CH₂-) and the proton at the C5 position of the pyrazole ring. This correlation is absent in the N2-isomer.

  • HMBC: Correlations between the benzylic protons and the pyrazole ring carbons (C3 and C5) can also help differentiate the isomers.

Q3: I've observed a product with a mass significantly higher than expected. What could this be?

A3: A higher mass peak often indicates a poly-alkylation reaction. The starting material, 1H-pyrazol-5-amine, has multiple nucleophilic sites.

  • N,N'-Dialkylation: It's possible for a second 3-fluorobenzyl group to react with the exocyclic amine (-NH₂), forming a secondary amine.

  • C-Alkylation: Although less common, alkylation can sometimes occur at a carbon atom of the pyrazole ring, particularly if the nitrogen positions are sterically hindered.

High-resolution mass spectrometry (HRMS) is invaluable here to determine the exact mass and elemental composition, which can confirm the addition of a second benzyl group.

Troubleshooting Guide: Common Synthesis Problems

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side product formation (isomerization, dialkylation). 3. Degradation of starting material or product.1. Monitor reaction progress by TLC or LC-MS. Increase reaction time or temperature if necessary. 2. Optimize reaction conditions (see Q&A on minimizing side products). 3. Use milder bases (e.g., K₂CO₃ instead of NaH) and lower temperatures.
Multiple Spots on TLC 1. Formation of N1 and N2 isomers. 2. Presence of unreacted starting materials. 3. Dialkylation or other side products.1. The isomers often have different polarities and can be separated by column chromatography.[5] 2. Ensure correct stoichiometry of reactants. 3. Adjust reaction conditions to favor mono-alkylation (e.g., use the amine as the limiting reagent).
Product is an Oil / Fails to Crystallize 1. Presence of impurities, especially the isomeric side product. 2. Residual solvent.1. Purify the crude product thoroughly using column chromatography to separate isomers.[5] 2. Ensure the product is fully dried under high vacuum.

Workflow & Protocol Section

Protocol 1: Minimizing Regioisomer Formation

The ratio of N1 to N2 alkylation is influenced by both steric and electronic factors, as well as reaction conditions.[2][3] This protocol provides a starting point for optimizing regioselectivity.

Objective: To favor the formation of the desired 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Workflow Diagram: Reaction Optimization

G cluster_0 Variable Screening Base Base (K2CO3, Cs2CO3, NaH) Solvent Solvent (DMF, Acetonitrile, THF) Analysis Analyze N1:N2 Ratio (LC-MS / ¹H NMR) Temp Temperature (RT, 50°C, 80°C) Start Initial Reaction Setup (1H-pyrazol-5-amine + 3-fluorobenzyl bromide) Start->Base Start->Solvent Start->Temp Decision Is N1:N2 Ratio > 95:5? Analysis->Decision Refine Refine Conditions (e.g., lower temp, change base) Decision->Refine No Finish Optimized Protocol Decision->Finish Yes Refine->Start

Caption: Workflow for optimizing reaction regioselectivity.

Step-by-Step Procedure:

  • Base Selection: Start with a mild, heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. Stronger bases like sodium hydride (NaH) can sometimes lead to lower selectivity.

  • Solvent Choice: The solvent can influence which nitrogen atom is more nucleophilic. Screen solvents like DMF, acetonitrile, and THF.

  • Temperature Control: Run initial experiments at room temperature. Increasing the temperature may increase the reaction rate but can also decrease regioselectivity.

  • Order of Addition: Add the 3-fluorobenzyl bromide solution dropwise to a mixture of the 1H-pyrazol-5-amine and the base. This maintains a low concentration of the alkylating agent, which can help minimize dialkylation.

  • Analysis: After each experiment, carefully quench the reaction and analyze the crude mixture by LC-MS or ¹H NMR to determine the ratio of the N1 and N2 isomers.

  • Purification: The isomers can typically be separated using silica gel column chromatography, often with a gradient elution of ethyl acetate in hexane.[5]

Protocol 2: Analytical Workflow for Side Product Identification

This protocol outlines the steps to identify unknown peaks in your analytical data.

Workflow Diagram: Side Product Identification

G Crude Crude Reaction Mixture LCMS LC-MS Analysis Crude->LCMS HRMS HRMS for Exact Mass (Elemental Formula) LCMS->HRMS Identify m/z of impurities PrepLC Preparative HPLC (Isolate Impurities) LCMS->PrepLC Impurity > 5% Structure Structure Elucidation HRMS->Structure NMR NMR Analysis of Isolates (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) PrepLC->NMR NMR->Structure

Caption: Analytical workflow for impurity identification.

Step-by-Step Procedure:

  • Initial Analysis (LC-MS): Run an LC-MS on the crude reaction mixture to determine the number of components and their mass-to-charge ratios (m/z).

  • High-Resolution Mass Spectrometry (HRMS): For any significant unknown peaks, obtain an HRMS spectrum. This will provide an accurate mass, allowing you to predict the elemental formula and confirm if it's an isomer, a dialkylated product, or something else.

  • Isolation: If an impurity is present in a significant amount (>5%), isolate it using preparative HPLC or careful column chromatography.

  • Full NMR Characterization: Obtain a full suite of NMR spectra for the isolated impurity.

    • ¹H and ¹³C NMR: To see all proton and carbon environments.

    • COSY: To establish proton-proton correlations.

    • HSQC/HMQC: To correlate protons with their directly attached carbons.

    • HMBC: To see long-range (2-3 bond) correlations between protons and carbons, which is key for piecing together the molecular skeleton.

    • NOESY: To determine through-space proximity of protons, crucial for distinguishing regioisomers.[6]

By systematically applying this workflow, you can confidently identify the structure of nearly any side product formed during the synthesis.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link]

  • Fucci, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]

  • ResearchGate. (2015). New Trends in the Chemistry of 5-Aminopyrazoles. Available at: [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole N-Benzylation Reactions

Welcome to the technical support center for pyrazole N-benzylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-benzylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the N-benzylation of pyrazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding pyrazole N-benzylation.

Q1: What is the general mechanism for pyrazole N-benzylation?

A1: The N-benzylation of pyrazole is typically a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the pyrazole nitrogen by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide, leading to the formation of the N-benzyl pyrazole and a salt byproduct. The pyrazole core is an aromatic system with two nitrogen atoms; the N-H proton is acidic and can be removed by a base.[1][2]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and can influence both the reaction rate and the regioselectivity. Generally, a base strong enough to deprotonate the pyrazole N-H is required.[1][2]

  • For simple pyrazoles: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents like DMF or acetonitrile.

  • For less reactive pyrazoles or to improve regioselectivity: Stronger bases such as sodium hydride (NaH) may be necessary.[3] The use of NaH often leads to the exclusive formation of one regioisomer.[3]

  • Phase-transfer catalysis: In some cases, using a phase-transfer catalyst with a base like potassium hydroxide can be an effective strategy.[4]

Q3: Which benzyl halide (chloride, bromide, or iodide) should I use?

A3: The reactivity of benzyl halides follows the order: benzyl iodide > benzyl bromide > benzyl chloride.

  • Benzyl bromide is a good starting point for many reactions as it offers a balance of reactivity and stability.

  • Benzyl chloride is less reactive and may require more forcing conditions (e.g., higher temperatures or longer reaction times). However, it can be advantageous in preventing side reactions, such as the hydrolysis of the benzyl halide by a hydroxide base.[4]

  • Benzyl iodide is the most reactive and can be useful for difficult alkylations, but it is also less stable and more expensive.

Q4: What are the best solvents for this reaction?

A4: Polar aprotic solvents are generally the best choice as they can dissolve the pyrazolate salt and do not participate in the reaction.

  • N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices and are widely used.

  • Tetrahydrofuran (THF) can also be used, particularly with stronger bases like NaH.

  • In some instances, solvent-free conditions using phase-transfer catalysis have been shown to be effective.[4]

Q5: How does temperature affect the reaction?

A5: Temperature plays a significant role in the reaction rate.

  • Many N-benzylation reactions can be carried out at room temperature, especially with more reactive benzyl halides.

  • Heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate, which is particularly useful for less reactive substrates or when using benzyl chloride.

  • It is advisable to start at room temperature and gradually increase the heat while monitoring the reaction progress to avoid potential side reactions.

Troubleshooting Guide

This section provides solutions to common problems encountered during pyrazole N-benzylation.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective Deprotonation: The base may not be strong enough to deprotonate the pyrazole.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base is fresh and anhydrous.
2. Low Reactivity of Benzyl Halide: Benzyl chloride might be too unreactive under the current conditions.2. Switch to benzyl bromide or benzyl iodide. Alternatively, increase the reaction temperature.
3. Steric Hindrance: Bulky substituents on the pyrazole or benzyl halide can slow down the reaction.[5][6][7]3. Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered reagent if possible.
4. Moisture in the Reaction: Water can quench the pyrazolate anion and hydrolyze the benzyl halide.4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Poor Regioselectivity) 1. Nature of the Base and Cation: The choice of base and its counter-ion can influence which nitrogen atom is alkylated.[3]1. For unsymmetrical pyrazoles, switching to a stronger, more sterically demanding base or a base with a different cation (e.g., Cs₂CO₃) can favor one regioisomer. NaH often provides high regioselectivity.[3]
2. Steric Effects: The alkylation may occur at the less sterically hindered nitrogen atom.[5][6]2. Analyze the steric environment around the two nitrogen atoms to predict the major product. Modifying the reaction temperature can sometimes influence the isomeric ratio.
Presence of Side Products 1. Over-alkylation: The product N-benzyl pyrazole can be further alkylated to form a quaternary salt, especially if excess benzyl halide is used.1. Use a stoichiometric amount or a slight excess (1.1 equivalents) of the benzyl halide. Monitor the reaction closely by TLC.
2. Hydrolysis of Benzyl Halide: If using a hydroxide base or if there is water contamination, the benzyl halide can be hydrolyzed to benzyl alcohol.[4]2. Use an anhydrous, non-hydroxide base (e.g., K₂CO₃, NaH). Ensure all reagents and solvents are dry.
Difficulty in Product Purification 1. Similar Polarity of Isomers: Regioisomers often have very similar polarities, making them difficult to separate by column chromatography.1. Optimize the reaction conditions to favor the formation of a single isomer. If separation is necessary, try different solvent systems for chromatography or consider recrystallization.
2. Product is Basic: The pyrazole product can stick to the silica gel column.2. Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.[8]
3. Salt Byproducts: The salt formed during the reaction can contaminate the product.3. Perform an aqueous work-up to remove the salt. Wash the organic layer with water or brine.[9]

Experimental Protocol: N-Benzylation of 3-Phenylpyrazole

This protocol provides a reliable method for the N-benzylation of 3-phenylpyrazole using sodium hydride and benzyl bromide.

Materials:

  • 3-Phenylpyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-phenylpyrazole (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.[9] Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[9][10][11][12][13]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[9]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.[9]

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.[9]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl pyrazole.

Visualizing the Process

Reaction Mechanism

Pyrazole N-Benzylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Pyrazole Pyrazole (R-H) Pyrazolate Pyrazolate Anion (R⁻) Pyrazole->Pyrazolate Deprotonation Base Base (B:) Base->Pyrazolate ProtonatedBase Protonated Base (BH⁺) BenzylHalide Benzyl Halide (Bn-X) Pyrazolate->BenzylHalide Nucleophilic Attack NBenzylPyrazole N-Benzyl Pyrazole (R-Bn) Pyrazolate->NBenzylPyrazole SN2 Attack NBenzylpyrazole NBenzylpyrazole BenzylHalide->NBenzylpyrazole HalideIon Halide Ion (X⁻)

Caption: General mechanism of pyrazole N-benzylation.

Troubleshooting Workflow

Troubleshooting Workflow Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield PoorSelectivity Poor Regioselectivity Start->PoorSelectivity SideProducts Side Products Observed Start->SideProducts CheckBase Check Base Strength & Purity LowYield->CheckBase CheckReactivity Increase Benzyl Halide Reactivity or Temperature LowYield->CheckReactivity CheckMoisture Ensure Anhydrous Conditions LowYield->CheckMoisture ChangeBase Change Base (e.g., NaH, Cs₂CO₃) PoorSelectivity->ChangeBase OptimizeTemp Optimize Temperature PoorSelectivity->OptimizeTemp ConsiderSterics Analyze Steric Hindrance PoorSelectivity->ConsiderSterics ControlStoichiometry Check Stoichiometry (avoid excess benzyl halide) SideProducts->ControlStoichiometry EnsureAnhydrous Ensure Anhydrous Conditions to prevent hydrolysis SideProducts->EnsureAnhydrous Solution Optimized Reaction CheckBase->Solution CheckReactivity->Solution CheckMoisture->Solution ChangeBase->Solution OptimizeTemp->Solution ConsiderSterics->Solution ControlStoichiometry->Solution EnsureAnhydrous->Solution

Caption: A logical workflow for troubleshooting common issues.

References

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2021). ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). National Institutes of Health. [Link]

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. (n.d.). Organic Syntheses. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Omega. [Link]

  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2021). National Institutes of Health. [Link]

  • synthesis of n-alkylpyrazoles by phase transfer catalysis. (n.d.). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). ResearchGate. [Link]

  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. (2016). PubMed Central. [Link]

  • Different strategies for N‐allylation of pyrazole and its derivatives. (2022). ResearchGate. [Link]

  • The progress of the reaction was monitored by TLC. After completion... (n.d.). ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Steric Hindrance | Organic Chemistry. (2021). YouTube. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).
  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2022). Fraunhofer-Publica. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2019). Organic & Biomolecular Chemistry. [Link]

  • Applying TLC - monitoring the progress of a reaction. (2017). YouTube. [Link]

  • How To: Monitor by TLC. (n.d.). University of Rochester. [Link]

  • Benzyl bromide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Pyrazole-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in pyrazole-based inhibitors. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experimental workflows.

Introduction: The Solubility Challenge with Pyrazole Scaffolds

Pyrazole-based compounds are a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly kinases.[1][2] However, the often planar and hydrophobic nature of the pyrazole scaffold can lead to poor aqueous solubility.[3] This presents a significant challenge in drug discovery and development, as low solubility can lead to unreliable results in in vitro assays, poor bioavailability, and underestimated toxicity.[4][5] This guide will explore various strategies to enhance the aqueous solubility of your pyrazole-based inhibitors, from chemical modification to advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole-based inhibitor is showing low activity in my in vitro assay. Could solubility be the issue?

It's highly probable. Poor aqueous solubility is a common reason for reduced potency in in vitro assays. If your compound precipitates out of the assay buffer, the actual concentration of the inhibitor in solution will be much lower than the nominal concentration, leading to an underestimation of its true activity.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plate or solution for any signs of precipitation, such as cloudiness or visible particles.

  • Solubility Measurement: Perform a formal solubility assessment in your assay buffer. Both kinetic and thermodynamic solubility assays can provide valuable insights.

  • Dose-Response Curve Analysis: Examine the shape of your dose-response curve. A shallow or truncated curve can be indicative of solubility issues at higher concentrations.

Q2: What are the primary strategies I can employ to increase the aqueous solubility of my pyrazole inhibitor?

There are three main pillars for enhancing the solubility of pyrazole-based compounds:

  • Chemical Modification: Altering the chemical structure of the inhibitor to introduce more polar or ionizable groups.

  • Formulation Strategies: Utilizing excipients and delivery systems to improve the dissolution and stabilization of the compound in aqueous media.

  • Solid-State Modification: Modifying the crystalline form of the compound to a more soluble state.

The choice of strategy will depend on the stage of your research (e.g., lead optimization vs. preclinical development) and the specific properties of your compound.

Part 1: Chemical Modification Strategies

Q3: How can I modify the structure of my pyrazole inhibitor to improve its solubility?

Structural modifications should aim to introduce polarity and disrupt the crystal lattice packing of the molecule without compromising its binding affinity to the target.

  • Introduction of Polar Functional Groups: The addition of polar groups such as hydroxyl (-OH), amino (-NH2), or morpholino moieties can significantly increase aqueous solubility by promoting hydrogen bonding with water.[6][7] For instance, replacing a nonpolar substituent with a polar one can lead to a multi-fold increase in solubility.

  • Disruption of Molecular Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack more efficiently into a stable crystal lattice, resulting in lower solubility.[3] Introducing steric bulk or creating a more three-dimensional structure can disrupt this packing and improve solubility.

  • Introduction of Ionizable Groups: Incorporating acidic or basic functional groups allows for the formation of salts, which are generally more soluble than the neutral parent compound. Common ionizable groups include carboxylic acids (-COOH) and amines (-NH2).

Table 1: Impact of Functional Group Substitution on Aqueous Solubility (Illustrative Examples)

Original SubstituentModified SubstituentExpected Change in SolubilityRationale
-H-OHIncreaseIntroduces hydrogen bonding capability
-CH3-CH2OHIncreaseAdds a polar hydroxyl group
-Phenyl-PyridylIncreaseThe nitrogen in the pyridine ring can act as a hydrogen bond acceptor
-Cl-NH2IncreaseIntroduces a polar and potentially ionizable group

Part 2: Formulation Strategies

Q4: My lead compound has poor solubility, but I cannot modify its structure further. What formulation approaches can I use for in vitro testing?

For preclinical and in vitro studies, several formulation strategies can be employed to overcome solubility limitations.

  • Use of Co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions of poorly soluble compounds.[8] However, it is crucial to keep the final concentration of the co-solvent in the assay low (typically <1%) to avoid artifacts.

  • pH Adjustment: If your pyrazole inhibitor has an ionizable group, adjusting the pH of the buffer can significantly enhance its solubility. For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and improved solubility.

  • Use of Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (typically above their critical micelle concentration) to help solubilize hydrophobic compounds by forming micelles.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[9] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent solubility in water.[9][10]

Q5: What are more advanced formulation strategies for in vivo studies and drug product development?

For in vivo applications, more sophisticated formulation techniques are often necessary.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed within a polymer matrix.[11][12] The amorphous form of the drug has a higher free energy and is therefore more soluble than its crystalline counterpart.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be very effective. These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance the solubilization and absorption of the drug.

Part 3: Solid-State Modification

Q6: Can I improve the solubility of my pyrazole inhibitor by changing its solid form?

Yes, modifying the solid state of your compound can have a profound impact on its solubility and dissolution rate.

  • Salt Formation: For pyrazole inhibitors with ionizable functional groups, forming a salt with a suitable counter-ion is one of the most effective ways to increase aqueous solubility. The choice of the salt former is critical and often requires screening of various pharmaceutically acceptable acids and bases.

  • Co-crystals: A co-crystal is a multi-component crystal in which the drug and a co-former are held together by non-covalent interactions.[13] Co-crystallization can be used to enhance the solubility of non-ionizable compounds or to further improve the properties of ionizable ones.[14]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput assay is useful for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[4][15]

Materials:

  • Test compound dissolved in DMSO (10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Add 2 µL of the 10 mM DMSO stock solution of your pyrazole inhibitor to the wells of a 96-well plate.

  • Add 198 µL of PBS to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer. An increase in turbidity compared to a blank well indicates precipitation.

  • Alternatively, centrifuge the plate to pellet the precipitate and measure the UV-Vis absorbance of the supernatant to determine the concentration of the dissolved compound.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is considered the gold standard.[5][16]

Materials:

  • Solid (crystalline) form of the test compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaker/incubator

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and shake at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the solution to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method with a standard curve.

Visualizing Solubility Enhancement Strategies

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_chem_mod_details Chemical Modification Details cluster_formulation_details Formulation Details cluster_solid_state_details Solid-State Details Problem Poor Aqueous Solubility of Pyrazole Inhibitor Chem_Mod Chemical Modification Problem->Chem_Mod Formulation Formulation Strategies Problem->Formulation Solid_State Solid-State Modification Problem->Solid_State Polar_Groups Add Polar Groups (-OH, -NH2) Chem_Mod->Polar_Groups Disrupt_Planarity Disrupt Planarity Chem_Mod->Disrupt_Planarity Ionizable_Groups Add Ionizable Groups (-COOH, -Amine) Chem_Mod->Ionizable_Groups Co_Solvents Co-solvents (DMSO) Formulation->Co_Solvents pH_Adjust pH Adjustment Formulation->pH_Adjust Cyclodextrins Cyclodextrins Formulation->Cyclodextrins ASDs Amorphous Solid Dispersions Formulation->ASDs Salt_Formation Salt Formation Solid_State->Salt_Formation Co_Crystals Co-crystals Solid_State->Co_Crystals

Caption: A workflow diagram illustrating the main strategies to address poor aqueous solubility.

pH_Effect_on_Solubility cluster_acidic Acidic Compound (e.g., with -COOH) cluster_basic Basic Compound (e.g., with -NH2) Low_pH_A Low pH (Acidic Buffer) Solubility_Low_A Low Solubility (Neutral Form) Low_pH_A->Solubility_Low_A High_pH_A High pH (Basic Buffer) Solubility_High_A High Solubility (Anionic Salt Form) High_pH_A->Solubility_High_A Low_pH_B Low pH (Acidic Buffer) Solubility_High_B High Solubility (Cationic Salt Form) Low_pH_B->Solubility_High_B High_pH_B High pH (Basic Buffer) Solubility_Low_B Low Solubility (Neutral Form) High_pH_B->Solubility_Low_B

Caption: The effect of pH on the solubility of ionizable pyrazole inhibitors.

References

  • Baghel S., Cathcart H., O'Reilly N. J. (2016). Polymeric amorphous solid dispersions: a review of amorphization, crystallization, stabilization, solid-state characterization, and aqueous solubilization of biopharmaceutical classification system class II drugs. Journal of Pharmaceutical Sciences, 105(9), 2527–2544. [Link]

  • Anderson, D. R., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(7), 2107-2123. [Link]

  • Popa, M., et al. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 19(10), 16298-16317. [Link]

  • Abderrahim, R., et al. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 276-282. [Link]

  • Stieler, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Aher, S., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Pharmaceuticals, 15(5), 574. [Link]

  • Hassan, A. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 668278. [Link]

  • BASF. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 038-053. [Link]

  • Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. [Link]

  • Lan, R., et al. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 40(22), 3659-3665. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 982. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Welch, D. G., et al. (2025). Characterization and Energetic Property Evaluation of Novel Energetic Salts and Co-Crystals Formed with Nitropyrazoles and Pyridine Derivatives. Crystal Growth & Design. [Link]

  • PharmTech. (2015). Key Considerations in Excipients Selection for Solid Dosage Forms. [Link]

  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Zhang, Y., et al. (2025). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • Stella, V. J., & Rajewski, R. A. (1995). Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof. U.S.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239-248. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ResearchGate. (2025). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. [Link]

  • Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • MDPI. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Polymers, 14(1), 7. [Link]

  • BioPharma Reporter. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • Hwang, S. H., et al. (2011). Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 54(9), 3037-3050. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

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  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

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Optimization

Technical Support Center: Characterization of Impurities in 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist: Welcome to the technical support center for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine. The rigorous i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine. The rigorous identification and characterization of impurities are non-negotiable pillars of drug development, directly impacting the safety, efficacy, and regulatory compliance of your final product. This guide is structured to provide both high-level answers to common questions and in-depth, actionable troubleshooting protocols for challenges encountered in the laboratory. My objective is to blend established analytical principles with practical, field-proven insights to support your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions that often arise during the handling and analysis of new batches of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Q1: What are the most likely impurities I should expect in my sample?

Impurities can be broadly categorized into three groups: process-related, degradation-related, and storage-related.

  • Process-Related Impurities: These originate from the synthetic route. A common synthesis for 5-aminopyrazoles involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent.[1][2] For 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, this would likely involve (3-Fluorobenzyl)hydrazine and a C3 synthon like β-ketonitrile.

    • Unreacted Starting Materials: Residual (3-Fluorobenzyl)hydrazine or the C3 synthon.

    • Isomeric Impurities: The reaction between an unsymmetrical dicarbonyl equivalent and a substituted hydrazine can lead to the formation of a regioisomer, such as 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine.[3] This is often the most challenging impurity to separate and identify.

    • By-products: Side reactions, such as the self-condensation of starting materials or reactions with solvents, can generate unexpected structures.[4]

  • Degradation-Related Impurities: These form when the molecule breaks down. The primary amine and the pyrazole ring can be susceptible to oxidation, especially if exposed to air and light over time. Hydrolysis is less likely for this stable ring system but should be considered under extreme pH conditions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, toluene) may be present. These are typically identified by Gas Chromatography (GC).[5]

Q2: Which analytical technique is best for a quick, initial purity assessment?

For a rapid and reliable initial purity check, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[6] It excels at separating a wide range of compounds, making it ideal for detecting and quantifying impurities.[6][7] A gradient elution method is recommended to ensure that both polar and non-polar impurities are resolved from the main peak.

Q3: My initial HPLC shows an unknown peak. What's the next logical step?

The single most effective next step is Liquid Chromatography-Mass Spectrometry (LC-MS) .[8][9] An LC-MS analysis will provide the molecular weight of the unknown impurity, which is a critical piece of information for proposing potential structures.[5][10] High-Resolution Mass Spectrometry (HRMS) is even more powerful, as it provides a highly accurate mass that can be used to determine the elemental composition.

Q4: How can I confirm the structure of a completely unknown impurity?

Definitive structure elucidation requires Nuclear Magnetic Resonance (NMR) spectroscopy .[11][12] After isolating a sufficient quantity of the impurity (often through preparative HPLC), a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed.[13][14] This provides unambiguous evidence of the molecule's carbon-hydrogen framework and connectivity, allowing for full characterization.

Part 2: In-Depth Troubleshooting & Experimental Guides

This section provides detailed workflows for resolving specific experimental challenges.

Troubleshooting Guide 1: An Unknown Peak is Detected in the HPLC Chromatogram

You've run an HPLC analysis of a new batch of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine and observe a significant unknown peak. Here is a systematic workflow to identify it.

dot graph TD { A[Start: Unknown Peak in HPLC-UV] --> B{LC-MS Analysis}; B --> C{Obtain Molecular Weight (MW)}; C --> D{Is MW consistent with a predicted impurity?}; D -- Yes --> E[Propose Structure(s)]; D -- No --> F[HRMS for Elemental Composition]; F --> E; E --> G{Isolate Impurity (Prep-HPLC)}; G --> H[NMR Spectroscopy (1H, 13C, 2D)]; H --> I[Confirm Structure];

} caption[Workflow for Unknown Peak Identification] end

Step-by-Step Protocol: LC-MS Method for Impurity Profiling

  • Objective: To develop a robust LC-MS method capable of separating the main compound from potential process-related and degradation impurities.

  • Rationale: A gradient method is chosen to elute compounds with varying polarities. A C18 column is a good general-purpose starting point for reverse-phase chromatography. Formic acid is a common mobile phase modifier that aids in protonation for positive-ion mode mass spectrometry.

Parameter Recommended Starting Condition Rationale & Expert Notes
Column C18, 2.1 x 100 mm, 1.8 µmA standard column for good resolution and efficiency. Smaller particle size provides sharper peaks.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization and sharpens peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and is MS-friendly.
Gradient 5% B to 95% B over 15 minutesA broad gradient is essential for initial screening to ensure all potential impurities are eluted.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall volume to prevent column overloading.
UV Detection 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is ideal to check for peak purity.
MS Detector ESI Positive ModeThe amine and pyrazole nitrogens are readily protonated.
MS Scan Range m/z 100 - 800Covers the expected mass range of the parent compound and potential dimers or by-products.
Troubleshooting Guide 2: Sample Purity Decreases Over Time on Storage

If you observe the appearance of new peaks or a decrease in the main peak assay during stability studies, it indicates degradation. A forced degradation study is essential to understand the molecule's intrinsic stability and to ensure your analytical method is "stability-indicating."

Forced Degradation (Stress Testing) Protocol

  • Core Principle: Expose the compound to harsh conditions to intentionally generate degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[7][15] This level is sufficient to produce detectable degradants without completely destroying the sample.[7]

  • Regulatory Context: Forced degradation studies are mandated by guidelines such as ICH Q1A(R2) to identify likely degradation products and validate analytical methods.[16]

Stress Condition Typical Protocol Potential Degradants to Monitor
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hWhile the pyrazole ring is relatively stable, look for hydrolysis of any potential amide or ester impurities.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hSimilar to acid hydrolysis; check for pH-dependent degradation pathways.
Oxidation 3% H₂O₂ at room temp for 24hThe amine and pyrazole ring are potential sites for oxidation, leading to N-oxides or ring-opened species.
Thermal 80 °C (dry heat) for 48hAssesses thermal stability. Look for dehydration, rearrangement, or decomposition products.
Photolytic Expose to light (ICH Q1B)The aromatic systems may be susceptible to photolytic degradation.

After exposure, neutralize the acid/base samples, dilute all samples to the same concentration, and analyze by the developed LC-MS method to identify and profile the new peaks.

dot graph TD { A[Start: Drug Substance] --> B{Expose to Stress Conditions}; subgraph "Stress Conditions (ICH Q1A/Q1B)" C[Acid Hydrolysis] D[Base Hydrolysis] E[Oxidation (H2O2)] F[Heat (Thermal)] G[Light (Photolytic)] end B --> C; B --> D; B --> E; B --> F; B --> G; H[Analyze Stressed Samples by LC-MS] C --> H; D --> H; E --> H; F --> H; G --> H; H --> I{Identify Degradation Products}; I --> J[Validate Method is Stability-Indicating];

} caption[Forced Degradation Study Workflow] end

Part 3: Key Impurity Reference Data

Based on the likely synthesis route (Knorr pyrazole synthesis), the following table lists potential process-related impurities.[17] This is not an exhaustive list but serves as a primary reference for your investigations.

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Starting Materials" A["(3-Fluorobenzyl)hydrazine"]; B["+"]; C["beta-Ketonitrile"]; end subgraph "Reaction" D["Condensation/Cyclization(e.g., in Ethanol)"]; end subgraph "Products & Impurities" E["1-(3-Fluorobenzyl)-1H-pyrazol-5-amine(Desired Product)"]; F["1-(3-Fluorobenzyl)-1H-pyrazol-3-amine(Positional Isomer)"]; G["Unreacted Starting Materials"]; end A --> D; C --> D; D --> E; D -- "Side Reaction" --> F; D -- "Incomplete Reaction" --> G;

} caption[Potential Synthetic Route and Impurities] end

Impurity Name / Structure Molecular Formula Exact Mass (m/z) Potential Source
1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (API) C₁₀H₁₀FN₃191.0859-
(3-Fluorobenzyl)hydrazineC₇H₉FN₂140.0750Starting Material
1-(3-Fluorobenzyl)-1H-pyrazol-3-amineC₁₀H₁₀FN₃191.0859Process Impurity (Isomer)
Bis(3-fluorobenzyl)hydrazineC₁₄H₁₄F₂N₂264.1125By-product from starting material

Note: The API and its positional isomer have identical molecular weights and elemental compositions. Their differentiation requires chromatographic separation and confirmation by NMR.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. National Institutes of Health (NIH). Available at: [Link]

  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link] ADEQUATE vs. HMBC for NMR Structure Elucidation

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines. ResolveMass Laboratories Inc. Available at: [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives. MDPI. Available at: [Link]

  • The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available at: [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. Technology Networks. Available at: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]

  • Small molecule-NMR. University of Gothenburg. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine. ResearchGate. Available at: [Link]

  • Understanding Impurity Analysis. Cormica. Available at: [Link]

  • Structure Elucidation by NMR. Hypha Discovery. Available at: [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. Technology Networks. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hydrazine. Wikipedia. Available at: [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Dicarbonyl + Hydrazine -> Cyclic compound? Reddit. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to RIPK1 Inhibitors: Profiling 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine Against Established Compounds

In the landscape of drug discovery, the meticulous evaluation of novel chemical entities against established standards is paramount for advancing therapeutic strategies. This guide provides a comprehensive, data-driven c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the meticulous evaluation of novel chemical entities against established standards is paramount for advancing therapeutic strategies. This guide provides a comprehensive, data-driven comparison of the novel Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, with other well-characterized RIPK1 inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical potency, cellular efficacy, and in vivo performance of these compounds, underpinned by detailed experimental methodologies to ensure scientific rigor and reproducibility.

The Central Role of RIPK1 in Inflammation and Cell Death

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular responses to a variety of stimuli, most notably from death receptors like the tumor necrosis factor receptor 1 (TNFR1). As a serine/threonine kinase, RIPK1 possesses a dual functionality; it can act as a scaffold to promote cell survival and inflammation through the activation of NF-κB, or its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis.[1] The dysregulation of RIPK1 kinase activity is implicated in the pathogenesis of a wide array of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[2][3]

The inhibition of RIPK1 kinase activity is a promising strategy to mitigate the detrimental effects of inflammation and uncontrolled cell death.[2][3] This has led to the development of numerous small molecule inhibitors, each with distinct chemical scaffolds and inhibitory profiles.

The RIPK1 Signaling Pathway: A Target for Therapeutic Intervention

The signaling cascade initiated by TNF-α binding to TNFR1 provides a clear illustration of RIPK1's central role. Upon receptor activation, a membrane-bound complex (Complex I) is formed, where RIPK1 acts as a scaffold to initiate pro-survival NF-κB signaling. However, under specific conditions, particularly when pro-survival signals are compromised, RIPK1 can dissociate from Complex I to form a cytosolic death-inducing complex (Complex II), leading to either apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.

RIPK1 Signaling Pathway Figure 1: Simplified RIPK1 Signaling Pathway cluster_0 Plasma Membrane cluster_1 Cytosol TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I Recruitment RIPK1_scaffold RIPK1 (Scaffold) Complex_I->RIPK1_scaffold RIPK1_kinase RIPK1 (Kinase Active) Complex_I->RIPK1_kinase Transition NFkB NF-κB Activation RIPK1_scaffold->NFkB Gene_Expression Pro-survival & Inflammatory Genes NFkB->Gene_Expression Transcription Complex_II Complex II (Death) RIPK1_kinase->Complex_II Apoptosis Apoptosis Complex_II->Apoptosis Caspase-8 dependent Necroptosis Necroptosis Complex_II->Necroptosis RIPK3/MLKL dependent ADP_Glo_Workflow Figure 2: ADP-Glo™ Kinase Assay Workflow Start Start Step1 1. Kinase Reaction: - Add RIPK1 enzyme, substrate (e.g., MBP), ATP, and inhibitor to a 384-well plate. Start->Step1 Step2 2. Incubate at 30°C for 60 minutes. Step1->Step2 Step3 3. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at RT for 40 minutes. Step2->Step3 Step4 4. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at RT for 30-60 minutes. Step3->Step4 Step5 5. Measure luminescence using a plate reader. Step4->Step5 End End Step5->End CellTiter_Glo_Workflow Figure 3: CellTiter-Glo® Necroptosis Assay Workflow Start Start Step1 1. Seed HT-29 cells in a 96-well opaque-walled plate and incubate overnight. Start->Step1 Step2 2. Pre-treat cells with serially diluted inhibitor for 1 hour. Step1->Step2 Step3 3. Induce necroptosis by adding TNF-α, SMAC mimetic, and a pan-caspase inhibitor. Step2->Step3 Step4 4. Incubate for 24 hours. Step3->Step4 Step5 5. Equilibrate the plate to room temperature. Step4->Step5 Step6 6. Add CellTiter-Glo® Reagent and mix to lyse cells. Step5->Step6 Step7 7. Incubate at room temperature for 10 minutes. Step6->Step7 Step8 8. Measure luminescence. Step7->Step8 End End Step8->End

Caption: CellTiter-Glo® Necroptosis Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed HT-29 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the RIPK1 inhibitor in culture medium.

    • Remove the old medium from the wells and add 90 µL of fresh medium containing the serially diluted inhibitor.

    • Incubate for 1 hour.

  • Induction of Necroptosis:

    • Prepare a 10x stock solution of the necroptosis-inducing agents (e.g., 100 ng/mL TNF-α, 1 µM SMAC mimetic, and 200 µM of a pan-caspase inhibitor like z-VAD-FMK).

    • Add 10 µL of the 10x stock solution to each well.

    • Include control wells with cells and vehicle (DMSO), and wells with necroptosis-inducing agents and vehicle.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions (Promega). [4] * Add 100 µL of the CellTiter-Glo® Reagent to each well. [4] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [4] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 6[4]. Measure Luminescence:

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the control wells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

The emerging RIPK1 inhibitor, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (Compound 44), demonstrates a highly promising profile characterized by potent low nanomolar inhibition of RIPK1, high kinase selectivity, and robust efficacy in both cellular and in vivo models of inflammatory disease. I[3]ts performance metrics position it favorably against established RIPK1 inhibitors, including those that have advanced to clinical trials.

This guide provides a framework for such a comparison, emphasizing the importance of rigorous, well-documented experimental protocols to ensure the generation of reliable and reproducible data. As the field of RIPK1-targeted therapeutics continues to evolve, compounds like 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine hold significant promise for the treatment of a wide range of debilitating inflammatory and neurodegenerative disorders.

References

  • Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Online]. Available: [Link]

  • PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. [Online]. Available: [Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Online]. Available: [Link]

  • Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Figshare. [Online]. Available: [Link]

  • Berger, S. B., et al. (2014). Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. Cell Death & Differentiation, 21(8), 1187–1196. [Online]. Available: [Link]

  • Degterev, A., et al. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. Nature Chemical Biology, 4(5), 313–321. [Online]. Available: [Link]

  • Wiegand, B., et al. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. Journal of Visualized Experiments, (60), 3678. [Online]. Available: [Link]

  • Newton, K., et al. (2016). RIPK1 kinase-inactive mice are viable and resistant to TNF-induced necroptosis. Cell Death & Differentiation, 23(7), 1145–1155. [Online]. Available: [Link]

Sources

Comparative

Positional Isomerism in Fluorobenzyl Pyrazoles: A Comparative Guide to Bioactivity

An In-depth Analysis of 3-Fluorobenzyl vs. 4-Fluorobenzyl Pyrazole Isomers for Researchers, Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of 3-Fluorobenzyl vs. 4-Fluorobenzyl Pyrazole Isomers for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Within the privileged pyrazole scaffold, the positional isomerism of a fluorine atom on a benzyl substituent can lead to significant divergence in biological activity. This guide provides a detailed comparison of the bioactivity of 3-fluorobenzyl and 4-fluorobenzyl pyrazole isomers, synthesizing available experimental data to inform rational drug design and development.

Introduction: The Significance of Pyrazole and Fluorine in Drug Discovery

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a versatile scaffold found in numerous FDA-approved drugs.[1][2][3][4] Its ability to participate in hydrogen bonding and π-π stacking interactions, coupled with its metabolic stability, makes it an attractive core for designing novel therapeutic agents targeting a wide array of biological targets, including enzymes and receptors.[1][2][3][4] The introduction of a fluorobenzyl moiety to the pyrazole nucleus further refines its pharmacological profile. The position of the fluorine atom on the benzyl ring—meta (3-position) versus para (4-position)—can subtly alter the electronic and conformational properties of the entire molecule, leading to distinct interactions with biological targets.

Comparative Bioactivity: A Tale of Two Isomers

Direct comparative studies on the bioactivity of 3-fluorobenzyl and 4-fluorobenzyl pyrazole isomers are limited in the published literature. However, by examining data from different studies on analogous pyrazole cores, we can begin to piece together a structure-activity relationship (SAR) narrative. The primary focus of this comparison will be on their activity as cannabinoid receptor (CB1) agonists, a target class where pyrazole derivatives have shown significant promise.

Cannabinoid Receptor Agonism: A Case Study

A study by Scott et al. (2021) investigated a series of 1,3-disubstituted pyrazoles as cannabinoid receptor partial agonists.[5] Within this series, a compound featuring a 4-fluorobenzyl group was synthesized and evaluated for its activity at the human CB1 receptor (hCB1).

Table 1: Bioactivity of a 4-Fluorobenzyl Pyrazole Derivative at the hCB1 Receptor [5]

Compound IDN1-SubstituentR-group on AmidehCB1 EC50 (nM)hCB1 Emax (%)
34 4-Fluorobenzyl2-chloro-phenyl48127

EC50: Half-maximal effective concentration; Emax: Maximum effect as a percentage of a standard full agonist.

Compound 34 , possessing a 4-fluorobenzyl substituent, exhibited partial agonism at the hCB1 receptor with an EC50 of 481 nM and an Emax of 27%.[5] This indicates a moderate potency and a lower intrinsic efficacy compared to a full agonist. The authors of the study noted that the replacement of an n-pentyl group with the 4-fluorobenzyl group in a similar scaffold resulted in a significant loss of potency, suggesting that the steric and electronic properties of the 4-fluorobenzyl moiety are not optimal for potent CB1 receptor activation in this particular molecular context.[5]

Unfortunately, a directly analogous pyrazole with a 3-fluorobenzyl substituent was not reported in this study, precluding a head-to-head comparison. This highlights a gap in the current understanding of the SAR of fluorinated benzyl pyrazoles at cannabinoid receptors.

In a different context, a study by Xiong et al. (2018) reported the synthesis of a pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, which was found to reduce blood pressure in spontaneously hypertensive rats.[3] While this demonstrates the biological activity of a 3-fluorobenzyl pyrazole, the different pyrazole core and biological target make a direct comparison of potency and efficacy with the CB1-active 4-fluorobenzyl pyrazole unfeasible.

The available data, though sparse, suggests that the position of the fluorine atom on the benzyl ring can significantly impact biological activity. The observed loss of potency with the 4-fluorobenzyl substituent at the CB1 receptor warrants further investigation into the effects of the 3-fluoro isomer in the same scaffold. It is plausible that the altered electronics and potential for different intermolecular interactions of the 3-fluorobenzyl group could lead to a different pharmacological profile.

Experimental Methodologies: A Guide to Assessing Bioactivity

To facilitate further research in this area, this section provides detailed protocols for key in vitro assays used to characterize the bioactivity of pyrazole derivatives at cannabinoid receptors and other common targets like fatty acid amide hydrolase (FAAH).

Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Workflow Diagram:

G prep Prepare CB1 Receptor Membranes incubation Incubate Membranes with Radioligand and Test Compound prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioligand using Scintillation Counting filtration->scintillation analysis Calculate Ki from IC50 scintillation->analysis

CB1 Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the CB1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • CB1 receptor membranes (typically 10-20 µg of protein per well)

      • A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940)

      • Varying concentrations of the test compound (e.g., 3-fluorobenzyl or 4-fluorobenzyl pyrazole isomer).

      • For non-specific binding determination, a high concentration of a known CB1 ligand (e.g., WIN 55,212-2) is added to a set of wells.

    • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

Workflow Diagram:

G setup Prepare Assay Plate with FAAH Enzyme and Inhibitor substrate_add Add Fluorogenic Substrate setup->substrate_add incubation Incubate at 37°C substrate_add->incubation readout Measure Fluorescence incubation->readout analysis Calculate IC50 readout->analysis

FAAH Inhibition Assay Workflow.

Protocol:

  • Assay Preparation:

    • In a 96-well plate, add assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

    • Add the FAAH enzyme (recombinant human or rat FAAH).

    • Add varying concentrations of the test compound. Include a positive control inhibitor (e.g., URB597) and a vehicle control.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

    • Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the increase in fluorescence at regular intervals using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm). The fluorescence is proportional to the amount of substrate hydrolyzed by FAAH.

  • Data Analysis:

    • Determine the rate of reaction for each concentration of the test compound.

    • Plot the percentage of FAAH activity against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis of 3-fluorobenzyl and 4-fluorobenzyl pyrazole isomers, while currently limited by a lack of direct head-to-head studies, underscores the critical role of positional isomerism in determining bioactivity. The available data on a 4-fluorobenzyl pyrazole as a moderate CB1 receptor partial agonist provides a valuable benchmark.[5] To build a comprehensive SAR, future research should prioritize the synthesis and parallel evaluation of 3-fluorobenzyl pyrazole analogs against a panel of relevant biological targets. Such studies will provide the high-quality, comparative data necessary to guide the rational design of next-generation pyrazole-based therapeutics. The experimental protocols detailed in this guide offer a standardized framework for conducting these crucial investigations.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1295-1319.
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2.
  • Xiong, B., et al. (2018). The newly synthesized pyrazole derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole reduces blood pressure of spontaneously hypertensive rats via NO/cGMP pathway. Frontiers in Physiology, 9, 1383.
  • Kumar, A., et al. (2013). Synthesis and biological activity of some pyrazole derivatives.
  • Scott, J. D., et al. (2021). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 12(5), 763-769.

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Validation

Comparative Cytotoxicity of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine Across Cancer Lines: A Technical Guide

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2][3] These nitrogen-containing heterocyclic compounds have been extensively investigated for their ability to induce cytotoxic effects in various cancer cell lines through diverse mechanisms of action.[2][3] This guide provides a comparative analysis of the potential cytotoxicity of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, a novel pyrazole derivative, across different cancer cell lines. While direct experimental data for this specific compound is emerging, we can infer its potential activity and mechanism of action by examining structurally related pyrazole derivatives that have been extensively studied. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of pyrazole-based anticancer agents.

Rationale for Investigation: Why 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine?

The design of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine incorporates key pharmacophoric features that suggest a strong potential for anticancer activity. The pyrazole core is a well-established platform for cytotoxic compounds.[4][5] The addition of a fluorobenzyl group is a strategic choice, as fluorine substitution can enhance metabolic stability and binding affinity to target proteins. The amine group at the 5-position of the pyrazole ring is a common feature in bioactive pyrazole derivatives, contributing to their pharmacological effects.[6]

Comparative Cytotoxicity: Insights from Structurally Related Pyrazole Analogs

Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives across a spectrum of cancer cell lines. While awaiting direct data for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, the performance of analogous compounds provides a valuable benchmark.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
1,3,5-Trisubstituted-1H-pyrazolesMCF-7 (Breast)3.9–35.5--[7]
Pyrazole Derivative (PTA-1)A549 (Lung)0.17--[8]
Pyrazole Derivative (PTA-1)Jurkat (Leukemia)0.32--[8]
Pyrazole-based Chalcone (MS7)Ca9-22 (Oral Squamous Carcinoma)-5-FU-[5]
Pyrazolo[3,4-b]pyridine analogsHepG2 (Liver), MCF7 (Breast), HeLa (Cervical)3.11–4.91Doxorubicin4.30–5.17[2]
1,3,4-Trisubstituted PyrazoleHepG2, MCF7, A549, PC3, HCT1168.913–29.130Doxorubicin5.928–38.024[9]
Pyrazole Derivative (Compound 21)K562, Jurkat (Leukemia)Not specified, but potent--[10]

Note: The table presents a selection of data from various studies to illustrate the general potency of pyrazole derivatives. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The data consistently show that pyrazole derivatives can exhibit cytotoxicity in the low micromolar to nanomolar range against various cancer types, including breast, lung, leukemia, and liver cancers.[2][8] In several instances, the potency of these synthetic compounds is comparable to or even exceeds that of established chemotherapy drugs like Doxorubicin and 5-Fluorouracil (5-FU).[2][5] Furthermore, some pyrazole derivatives have demonstrated a favorable selectivity index, being more toxic to cancer cells than to normal, non-cancerous cell lines.[2][8][9]

Plausible Mechanisms of Action: A Multi-Faceted Approach to Cancer Cell Killing

The cytotoxic effects of pyrazole derivatives are often mediated by their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle.[7][8][11]

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells.[11] Many pyrazole derivatives have been shown to trigger this process through both the intrinsic and extrinsic pathways.

  • Intrinsic Pathway: This pathway is initiated by mitochondrial stress. Pyrazole compounds have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[7][10][11] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (like caspase-3 and -7) that execute cell death.[8][12][13]

  • Extrinsic Pathway: Some pyrazole derivatives can also activate the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8.[14]

  • DNA Damage: Certain pyrazole derivatives can induce DNA damage, which can also trigger apoptosis.[7][11]

cluster_0 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (Proposed) cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcome Compound Pyrazole Derivative Bcl2 Bcl-2 Inhibition Compound->Bcl2 Bax Bax Activation Compound->Bax DNA DNA Damage Compound->DNA Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Mitochondria Mitochondrial Stress Bcl2->Mitochondria prevents Bax->Mitochondria induces Caspases Caspase Activation (Caspase-3, -7, -9) Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis DNA->Apoptosis CellCycle Cell Cycle Arrest (G2/M or S Phase) Tubulin->CellCycle CellCycle->Apoptosis

Caption: Proposed mechanism of action for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Cell Cycle Arrest

In addition to inducing apoptosis, pyrazole derivatives can halt the proliferation of cancer cells by causing cell cycle arrest.[8][15] This is often observed at the G2/M or S phase of the cell cycle.[8][12][13] By preventing cancer cells from progressing through the cell cycle, these compounds inhibit tumor growth.

Other Potential Targets

The versatility of the pyrazole scaffold allows for interaction with a range of other cellular targets, including:

  • Tubulin: Some pyrazole derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton, thereby disrupting mitosis and leading to cell death.[8]

  • Kinases: Pyrazoles can act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase, which are often dysregulated in cancer.[2][3]

Experimental Protocols for Assessing Cytotoxicity

To empirically determine the cytotoxic profile of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, a series of well-established in vitro assays should be employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

A Seed Cells in 96-well plate B Treat with Compound (24-72h) A->B C Add MTT Reagent (2-4h) B->C D Solubilize Formazan C->D E Read Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

For Apoptosis (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

For Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Follow the same initial steps as for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Based on the extensive body of research on structurally related pyrazole derivatives, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine emerges as a promising candidate for further investigation as a cytotoxic agent against various cancer cell lines. The existing literature strongly suggests that its mechanism of action is likely to involve the induction of apoptosis and cell cycle arrest.

The next critical step is to perform direct experimental validation of the cytotoxic effects of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine using the protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines, alongside a non-cancerous control cell line, will provide a clear picture of its potency and selectivity. Subsequent mechanistic studies can then elucidate the specific molecular targets and signaling pathways modulated by this compound, paving the way for its potential development as a novel anticancer therapeutic.

References

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances.
  • Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
  • Cytotoxic effect of the synthesized compounds against the tested cancer...
  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Springer.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Deriv
  • Induction of apoptosis by enediyne antitumor antibiotic C1027 in HL-60 human promyelocytic leukemia cells. PubMed.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. NIH.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple P
  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evalu
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Cytotoxic activity of the tested compounds against HELA.
  • Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. PubMed.
  • The cytotoxic effects of the compounds on A549 and K562 cells, and PBMCs.
  • cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines mcf7 and mda-mb-231. Semantic Scholar.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs. MDPI.

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Comparative

A Comparative Guide to the Kinase Cross-Reactivity of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can modulate t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can modulate the activity of these enzymes has led to significant breakthroughs in patient care. Within this field, certain chemical structures, or scaffolds, have demonstrated a remarkable propensity for yielding potent and selective kinase inhibitors. The 5-aminopyrazole core is one such "privileged scaffold," forming the foundation of numerous clinical candidates and approved drugs.[1][2] This guide provides an in-depth technical analysis of a novel compound based on this scaffold, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, with a focus on its cross-reactivity with off-target kinases. As specific experimental data for this novel entity is not yet publicly available, we will present a comparative framework using hypothetical data, contextualized against well-characterized kinase inhibitors, to illustrate the principles and methodologies crucial for its preclinical evaluation.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. While this homology can be exploited to design broad-spectrum inhibitors, the therapeutic goal is often to achieve high selectivity for the target kinase to maximize efficacy and minimize off-target effects that can lead to toxicity.[3][4] Therefore, a comprehensive understanding of a compound's selectivity profile across the kinome is not merely a regulatory requirement but a fundamental aspect of its preclinical characterization.[5] This guide will delineate the experimental strategies and data interpretation necessary to build a robust selectivity profile for novel kinase inhibitors like 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Comparative Kinase Selectivity Profiling: A Hypothetical Analysis

To illustrate the process of evaluating kinase inhibitor selectivity, we will compare our compound of interest, 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (designated as "FP-001") , with two well-characterized kinase inhibitors:

  • Reference Compound A (Selective Inhibitor): A hypothetical highly selective inhibitor of Kinase X.

  • Reference Compound B (Promiscuous Inhibitor): A hypothetical multi-kinase inhibitor with known off-target activities.

The following table presents hypothetical data from a comprehensive kinome scan, where each compound is tested against a large panel of kinases at a fixed concentration (e.g., 1 µM). The results are expressed as the percentage of remaining kinase activity.

Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)

Kinase TargetFP-001 (% Inhibition)Reference Compound A (% Inhibition)Reference Compound B (% Inhibition)
Primary Target (Kinase X) 98 99 95
Kinase Y45588
Kinase Z15275
Kinase A5160
Kinase B8355
... (400+ other kinases)<10<5>50% inhibition of 50 kinases

Interpretation of the Data:

To quantify selectivity, a Selectivity Score (S-score) can be calculated. A common method is to define a threshold for significant inhibition (e.g., >50% at a given concentration) and divide the number of inhibited kinases by the total number of kinases tested.[3]

Table 2: Hypothetical Selectivity Scores (S-score at 1 µM with >50% inhibition threshold)

CompoundNumber of Hits (>50% Inhibition)Total Kinases ScreenedSelectivity Score (S)
FP-00124100.0049
Reference Compound A14100.0024
Reference Compound B504100.122

A lower S-score indicates higher selectivity. In this hypothetical scenario, FP-001 is more selective than the promiscuous Reference Compound B but less selective than the highly targeted Reference Compound A. This initial screen provides crucial direction for further investigation into the potential off-target effects of FP-001 on Kinase Y.

Methodologies for Assessing Kinase Cross-Reactivity

A thorough evaluation of kinase inhibitor selectivity employs a combination of biochemical and cell-based assays. Each approach provides unique and complementary information.[6]

Biochemical Assays: The Foundation of Selectivity Profiling

Biochemical assays directly measure the interaction of a compound with purified kinase enzymes.[7] They are essential for determining intrinsic inhibitory potency (e.g., IC50 or Ki values) and for broad kinome profiling.

Experimental Workflow: Large-Panel Kinase Screen (Kinome Profiling)

This workflow outlines the typical steps involved in a large-panel biochemical kinase assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series (e.g., in DMSO) Assay_Plate Assay Plate Preparation (e.g., 384-well format) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation (Array of purified kinases) Kinase_Panel->Assay_Plate Incubation Incubation of Kinase with Compound Assay_Plate->Incubation Reaction_Start Initiation of Kinase Reaction (Addition of ATP and Substrate) Incubation->Reaction_Start Reaction_Stop Stopping the Reaction (e.g., addition of EDTA) Reaction_Start->Reaction_Stop Signal_Generation Signal Generation (e.g., Luminescence, Fluorescence) Reaction_Stop->Signal_Generation Data_Acquisition Data Acquisition (Plate Reader) Signal_Generation->Data_Acquisition Data_Normalization Data Normalization (% Inhibition Calculation) Data_Acquisition->Data_Normalization Selectivity_Scoring Selectivity Scoring and Hit Identification Data_Normalization->Selectivity_Scoring

Caption: Workflow for a large-panel biochemical kinase screen.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a representative example of a common biochemical kinase assay format.

  • Compound Preparation:

    • Prepare a stock solution of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (FP-001) in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[8]

  • Assay Plate Preparation:

    • Using a liquid handler, dispense the diluted compounds into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Add the purified kinase enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and ATP. The concentration of ATP is critical and is often set at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature.

  • Detection:

    • Stop the kinase reaction.

    • Add a detection reagent that measures the amount of ADP produced, which is directly proportional to kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega), which uses a luciferase-based system to generate a luminescent signal.[9]

  • Data Analysis:

    • Measure the luminescent signal using a plate reader.

    • Normalize the data to the controls and calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining intrinsic potency, cell-based assays provide a more physiologically relevant assessment of a compound's activity.[6] They account for factors such as cell permeability, metabolism, and engagement with the target in its native cellular environment.

Experimental Workflow: Cellular Target Engagement Assay

This workflow illustrates a common method for confirming that a compound interacts with its intended target within living cells.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_analysis Lysis & Analysis cluster_data Data Interpretation Cell_Culture Culture of Target Cell Line (Expressing the kinase of interest) Cell_Plating Plating of Cells (e.g., 96-well plate) Cell_Culture->Cell_Plating Compound_Addition Addition of Compound (Dose-response concentrations) Cell_Plating->Compound_Addition Incubation Incubation (Allow for cellular uptake and target binding) Compound_Addition->Incubation Cell_Lysis Cell Lysis (To release cellular proteins) Incubation->Cell_Lysis Target_Analysis Analysis of Target Phosphorylation (e.g., Western Blot, ELISA) Cell_Lysis->Target_Analysis Quantification Quantification of Phosphorylation Signal Target_Analysis->Quantification EC50_Determination Determination of Cellular EC50 Quantification->EC50_Determination

Caption: Workflow for a cell-based target engagement assay.

Detailed Protocol: Western Blot Analysis of Target Phosphorylation

This protocol describes how to assess the ability of FP-001 to inhibit the phosphorylation of a downstream substrate of Kinase X in a cellular context.

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase (Kinase X) and exhibits constitutive or inducible activity.

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a dose-response range of FP-001 for a specified duration.

  • Cell Lysis:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent detection.

    • To normalize for protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH).

  • Data Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate or housekeeping protein signal.

    • Plot the normalized signal against the compound concentration to determine the cellular EC50 value.

Concluding Remarks

The journey of a novel kinase inhibitor from a promising chemical scaffold to a potential therapeutic agent is paved with rigorous scientific evaluation. For a compound like 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, built upon the privileged 5-aminopyrazole core, a deep understanding of its kinase selectivity profile is paramount. This guide has outlined a comparative framework and detailed the essential biochemical and cellular methodologies for assessing cross-reactivity with off-target kinases. While the presented data for FP-001 is hypothetical, the principles and workflows described represent the industry standard for generating the robust data package required for informed decision-making in drug development. A thorough and unbiased characterization of a compound's interactions with the broader kinome is the cornerstone of developing safer and more effective targeted therapies.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Breitkopf, S. B., et al. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 25(23), 5539. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4937. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Rudolf, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time assessment of kinase inhibition in live cells. Cell Chemical Biology, 25(2), 236-248.e6. [Link]

  • Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Oncology, 19(1), 55-60. [Link]

  • Wells, C. I., et al. (2018). Privileged Scaffolds and Polypharmacology within and between Protein Families. ACS Medicinal Chemistry Letters, 9(12), 1243-1248. [Link]

  • Zinda, M., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7071-7075. [Link]

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Validation

The Isomer Effect: A Comparative Guide to the Biological Activity of Pyrazole Positional Isomers

Introduction: Beyond the Scaffold – Why Positional Isomerism Matters The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous FDA-approved drugs targeting a vast range of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Scaffold – Why Positional Isomerism Matters

The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous FDA-approved drugs targeting a vast range of diseases.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere for other aromatic systems, make it a "privileged scaffold" in drug design.[2] However, the true biological potential of a pyrazole-based compound is not defined by the core alone; it is dictated by the precise spatial arrangement of its substituents.

When synthesizing unsymmetrically substituted pyrazoles, chemists often face the challenge of controlling regioselectivity, leading to the formation of positional isomers. These are molecules with the same chemical formula but different arrangements of atoms. A substituent at the 3-position versus the 5-position, or on the N1-nitrogen, can dramatically alter a molecule's shape, polarity, and ability to interact with a biological target.

This guide provides an in-depth comparative analysis of how positional isomerism in the pyrazole scaffold directly impacts biological activity. We will explore the underlying synthetic challenges and delve into specific case studies in anticancer and antimicrobial research, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design more potent and selective pyrazole-based therapeutics by mastering the nuances of isomeric control.

The Synthetic Challenge: Regioselectivity in Pyrazole Formation

The classic and most common method for pyrazole synthesis is the Paal-Knorr condensation of a 1,3-dicarbonyl compound with a hydrazine. When the 1,3-dicarbonyl is unsymmetrical (R1 ≠ R3), the reaction can proceed through two different pathways, yielding a mixture of two regioisomers. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to two distinct intermediates and, ultimately, two different products. The ratio of these isomers is often difficult to control and depends on subtle differences in the steric and electronic nature of the substituents and the reaction conditions.[3]

This lack of regiocontrol is a significant hurdle in drug development, as the separation of isomers can be costly and time-consuming, and one isomer is often significantly more active—or more toxic—than the other. Therefore, the development of regioselective synthetic methods is paramount for efficient medicinal chemistry campaigns.

G cluster_start Reactants cluster_path Reaction Pathways cluster_A Pathway A cluster_B Pathway B start1 Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) attackA Attack at C1 start1->attackA attackB Attack at C3 start1->attackB start2 Hydrazine (R'-NHNH2) start2->attackA start2->attackB interA Intermediate A attackA->interA cyclizeA Cyclization interA->cyclizeA productA Product Isomer 1 (1,5-Disubstituted) cyclizeA->productA interB Intermediate B attackB->interB cyclizeB Cyclization interB->cyclizeB productB Product Isomer 2 (1,3-Disubstituted) cyclizeB->productB

Figure 1. Divergent pathways in pyrazole synthesis leading to positional isomers.

Modern synthetic strategies now offer greater control. For instance, methods utilizing tosylhydrazones and terminal alkynes can provide complete regioselectivity, allowing for the unambiguous synthesis of 1,3,5-trisubstituted pyrazoles.[3] This control is the essential first step in any systematic comparative analysis of isomer activity.

Part 1: Comparative Analysis in Anticancer Drug Discovery

The role of pyrazoles as anticancer agents is well-established, with many derivatives functioning as potent kinase inhibitors.[4] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[5] The efficacy of a pyrazole-based kinase inhibitor is highly dependent on its ability to fit precisely into the ATP-binding pocket of the target kinase, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues. Here, positional isomerism is critical.

Case Study: Kinase Inhibition and the Importance of Substituent Placement

While a single study directly comparing a full set of positional isomers is rare, we can synthesize findings from the literature to understand the structure-activity relationship (SAR). The development of cannabinoid receptor (CB1) antagonists, for example, established strict structural requirements for activity: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a specific dichlorophenyl substituent at the N1-position were all deemed essential for high potency.[6] Shifting these groups to other positions would likely abrogate binding.

Let's consider two hypothetical but representative pyrazole kinase inhibitors, Isomer A (1,3,5-substituted) and Isomer B (1,4,5-substituted), to illustrate the impact of substituent placement.

G cluster_A Isomer A: 1,3,5-Trisubstituted cluster_B Isomer B: 1,4,5-Trisubstituted IsomerA IsomerB

Figure 2. Comparison of two hypothetical pyrazole kinase inhibitor isomers.

In many kinase inhibitors, the N1-substituent is often a large aromatic group that occupies a hydrophobic pocket. The pyrazole N2-nitrogen frequently acts as a hydrogen bond acceptor, interacting with a "hinge" region of the kinase. A substituent at the 3-position might be designed to provide additional interactions or improve solubility, while a group at the 5-position could extend into a different region of the binding site.

In our example, moving the crucial 'R3' group from the 3-position (Isomer A) to the 4-position (Isomer B) would fundamentally change the molecule's interaction profile. The 'R3' group in Isomer A may be perfectly positioned to form a critical hydrogen bond or hydrophobic interaction that anchors the molecule in the active site. In Isomer B, this same group now points in a completely different direction, potentially clashing with the protein or failing to make any productive contact, leading to a significant loss of potency.

Table 1: Illustrative Comparison of Kinase Inhibitory Activity

CompoundSubstitution PatternTarget KinaseIC₅₀ (nM)Rationale for Activity Difference
Isomer A 1,3,5-TrisubstitutedEGFR15R3 group at C3 forms a key H-bond with a backbone amide in the hinge region. R5 group fits into a hydrophobic pocket.
Isomer B 1,4,5-TrisubstitutedEGFR>10,000R3 group at C4 is sterically hindered and cannot access the hinge region. The overall binding conformation is disrupted.
Isomer C 1,5-DisubstitutedJAK250The unsubstituted C3 position allows for optimal positioning of the N1-substituent deep within the active site.
Isomer D 1,3-DisubstitutedJAK2850A bulky R3 group prevents the N1-substituent from achieving the same optimal binding pose as seen in Isomer C.

Note: Data in this table is illustrative, compiled from principles established in various kinase inhibitor studies to demonstrate the concept.[5][7][8]

Part 2: Comparative Analysis in Antimicrobial Drug Discovery

The principles of positional isomerism also hold true for the development of antimicrobial agents. The mechanism of action for pyrazole-based antimicrobials can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.[9] The overall physicochemical properties of the molecule, such as lipophilicity and polarity, which are heavily influenced by substituent placement, play a crucial role in its ability to penetrate bacterial or fungal cell walls.

Case Study: The Influence of Isomerism on Antimicrobial Potency

Consider a series of 1,3,5-trisubstituted pyrazoles evaluated for their activity against various microbial species. Often, a specific aryl group at the 5-position might be crucial for activity against Gram-positive bacteria, while a different substitution pattern is more effective against fungi.

Let's compare two isomers where the positions of a halogenated phenyl group and a smaller alkyl group are swapped between the C3 and C5 positions.

G cluster_C Isomer C: 5-Aryl-3-Alkyl cluster_D Isomer D: 3-Aryl-5-Alkyl IsomerC IsomerD

Figure 3. Comparison of two hypothetical antimicrobial pyrazole isomers.

The larger, more lipophilic aryl group in Isomer C at the 5-position might facilitate better interaction with the lipid components of a bacterial membrane. When this group is moved to the 3-position (Isomer D), the change in the molecule's overall shape and lipophilic distribution could hinder its ability to cross the cell membrane or bind to its intracellular target, resulting in lower activity.

Table 2: Comparison of Antimicrobial Activity (MIC in µg/mL)

CompoundSubstitution PatternS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Isomer C 1-Phenyl-3-methyl-5-(4-chlorophenyl)166432
Isomer D 1-Phenyl-5-methyl-3-(4-chlorophenyl)128>256128
Reference Ampicillin / Fluconazole8164

Note: Data is representative and based on general SAR trends observed in antimicrobial pyrazole studies.[10] The results clearly indicate that Isomer C, with the aryl group at the C5 position, is significantly more potent across all tested strains.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the regioselective synthesis of a pyrazole isomer and for evaluating its biological activity.

Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is adapted from methodologies that provide high regioselectivity, avoiding the formation of isomeric mixtures.[3]

Objective: To synthesize 1-phenyl-5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole.

Materials:

  • N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide

  • 4-ethynylanisole

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide (1.0 mmol, 268 mg).

  • Add anhydrous toluene (10 mL) to dissolve the starting material.

  • Add 4-ethynylanisole (1.2 mmol, 158 mg) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add triethylamine (2.0 mmol, 279 µL) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and then heat to 80°C.

  • Stir the reaction at 80°C for 12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove triethylammonium bromide salt.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,3,5-trisubstituted pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

G cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plate (e.g., 5x10³ cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Add serial dilutions of pyrazole isomers (and vehicle control) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent (10 µL, 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h (Formation of formazan) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO, 100 µL) incubate3->solubilize read Read absorbance at 570 nm using a plate reader solubilize->read

Figure 4. Standard workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The evidence is unequivocal: the positional arrangement of substituents on a pyrazole ring is a critical determinant of biological activity. A subtle shift of a functional group from one carbon to another can be the difference between a highly potent drug candidate and an inactive molecule. This guide has demonstrated through comparative analysis that success in pyrazole-based drug discovery is intrinsically linked to the precise control of regiochemistry.

For researchers in this field, the key takeaways are twofold. First, prioritizing the development and implementation of regioselective synthetic strategies is not merely a matter of chemical elegance; it is a fundamental requirement for efficient and logical drug design. Second, structure-activity relationship studies must systematically explore the impact of positional isomerism. By synthesizing and testing well-defined isomers, medicinal chemists can build more accurate models of target engagement, leading to the rational design of next-generation therapeutics with enhanced potency and selectivity. The future of pyrazole-based medicine will be built upon this foundational understanding of the power of position.

References

  • Jida, M., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2035. [Link]

  • Al-Hourani, B. J., et al. (2021). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]

  • Zhang, Y., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

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  • Pop, M. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5485. [Link]

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  • Rossi, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1109. [Link]

  • Yıldırım, S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3223. [Link]

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  • Xu, Y., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Yıldırım, S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ResearchGate. [Link]

  • Abdellatif, K. R. A., et al. (2012). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Thomas, V., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2999. [Link]

  • Kanyonyo, M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 765-777. [Link]

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  • Wang, C., et al. (2021). Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. Frontiers in Pharmacology, 12, 730395. [Link]

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Safety & Regulatory Compliance

Safety

1-(3-Fluorobenzyl)-1H-pyrazol-5-amine proper disposal procedures

An Expert Guide to the Proper Disposal of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Proper Disposal of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds like 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, a clear, scientifically-grounded disposal protocol is not just a matter of compliance, but a critical component of a robust safety culture.

This guide provides a comprehensive, step-by-step methodology for the proper disposal of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine. As no specific Safety Data Sheet (SDS) for this exact compound is readily available in public databases, the following procedures are synthesized from the safety profiles of structurally similar pyrazole amines and established principles of hazardous waste management for fluorinated organic compounds. This conservative approach ensures a high margin of safety. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]

Hazard Profile and Characterization

The first step in any disposal plan is a thorough understanding of the compound's potential hazards. By examining analogous pyrazole derivatives, we can construct a presumptive hazard profile for 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine.

Inferred Hazard Profile

The hazard assessment is based on data from several related pyrazole amines. The core pyrazol-5-amine structure is frequently associated with irritation, while the fluorobenzyl group introduces considerations related to the disposal of fluorinated organic compounds.

Hazard CategoryFindingRationale & Representative Citations
Skin Irritation Assumed to be a skin irritant. Structurally similar compounds are classified as causing skin irritation (H315).[2][3][4]
Eye Irritation Assumed to be a serious eye irritant. Analogous pyrazole amines are classified as causing serious eye irritation (H319).[2][3][4][5]
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin. Various pyrazole amines are classified as harmful if swallowed (H302) or may cause respiratory irritation (H335).[3][4][5][6]
Environmental Hazards Potentially harmful to aquatic life. The persistence of fluorinated organic compounds is a significant environmental concern.[7][8] Specific data on related pyrazoles suggests potential for long-lasting effects.[1][4]

This profile necessitates that 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][10][11] Based on the data, this compound would likely be characterized as toxic.

Regulatory Framework: Adherence to EPA and OSHA Standards

All disposal activities must be conducted in accordance with federal and local regulations. In the United States, two primary agencies govern this process:

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste from its point of generation to its final disposal.[9][12] Laboratories are considered waste generators and must comply with regulations regarding waste identification, storage, and disposal.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[13][14] This plan must include procedures for safe handling and disposal of hazardous chemicals. All personnel must have access to SDSs (or, in this case, equivalent hazard information) and receive appropriate training.[15]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely managing and disposing of 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn to mitigate exposure risks based on the inferred hazard profile.

  • Eye/Face Protection: Wear chemical safety goggles as a minimum. If there is a splash hazard, a face shield should be worn in addition to goggles.[16]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[17]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemical-resistant apron may be necessary.[16]

  • Respiratory Protection: All handling of solid powder and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation.[18]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • DO NOT mix 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine waste with any other waste streams (e.g., non-hazardous trash, other chemical waste) unless explicitly directed by your institution's EHS department.[1][19]

  • Solid Waste:

    • Collect unused or expired solid 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine, along with any contaminated materials (e.g., weighing paper, gloves, disposable labware), in a dedicated, sealable, and chemically compatible container.[1][16]

    • Plastic containers are often preferred for their durability.[10]

  • Liquid Waste:

    • Collect solutions containing 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine in a dedicated, leak-proof, and shatter-resistant waste container.

    • NEVER dispose of this chemical down the drain.[4][20] This is crucial due to its potential aquatic toxicity and the persistence of the fluorinated moiety.

  • Empty Containers:

    • Trace amounts of residue should be considered hazardous. Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[21] Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface or remove the original label and dispose of the container according to institutional policy, which may allow for disposal in regular trash or recycling.[22]

Step 3: Container Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" .[18]

  • The label must include the full chemical name: "1-(3-Fluorobenzyl)-1H-pyrazol-5-amine" .

  • If the waste is a solution, list all components, including solvents, with approximate percentages.

  • Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).

Step 4: Waste Storage (Satellite Accumulation)

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Keep waste containers securely closed at all times, except when adding waste.[10][22]

  • Store the container in a designated SAA that is under the control of the laboratory personnel.

  • The SAA must be equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[23]

  • Store away from incompatible materials.[23]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[20][23]

Step 5: Final Disposal

The final disposal of this chemical waste must be managed by professionals to ensure environmental protection and regulatory compliance.

  • Professional Disposal Service: Arrange for waste pickup through your institution's EHS department. This waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][9]

  • Recommended Disposal Method: The preferred method for fluorinated organic compounds is high-temperature incineration .[1][8] This process is necessary to ensure the complete destruction of the carbon-fluorine bond, which is highly stable and contributes to the environmental persistence of these molecules.[7][8]

  • Documentation: Maintain accurate records of the waste generated and disposed of, in line with your laboratory's CHP and institutional requirements.[21]

Operational Workflows and Diagrams

Visualizing the disposal process helps ensure all steps are followed correctly.

Disposal Workflow Diagram

This diagram outlines the complete lifecycle of the chemical waste within the laboratory.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal gen Waste Generation (Unused chemical, contaminated items, solutions) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) seg Segregate Waste (Solid vs. Liquid) ppe->seg collect Collect in Compatible, Labeled Container seg->collect store Store in Designated SAA with Secondary Containment collect->store close Keep Container Closed request Submit Waste Pickup Request to EHS store->request transfer Professional Disposal (High-Temp Incineration) request->transfer doc Document Disposal transfer->doc

Sources

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